molecular formula C5H4FNO B1302948 2-Fluoro-6-hydroxypyridine CAS No. 50543-23-2

2-Fluoro-6-hydroxypyridine

Cat. No.: B1302948
CAS No.: 50543-23-2
M. Wt: 113.09 g/mol
InChI Key: AJRUXHIEYSYRQJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxypyridine is a useful research compound. Its molecular formula is C5H4FNO and its molecular weight is 113.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRUXHIEYSYRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376542
Record name 2-Fluoro-6-hydroxypyridine
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Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50543-23-2
Record name 2-Fluoro-6-hydroxypyridine
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Record name 2-Fluoro-6-hydroxypyridine
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Foundational & Exploratory

In-Depth Technical Guide to 2-Fluoro-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

2-Fluoro-6-hydroxypyridine, identified by the CAS Number 50543-23-2 , is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring both a fluorine atom and a hydroxyl group on a pyridine ring, imparts unique chemical properties that are leveraged in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, making it a desirable synthon for the development of novel pharmaceutical agents.

This compound is also known by several synonyms, including 6-Fluoropyridin-2-ol, 6-Fluoro-2-pyridinol, and 6-Fluoropyridin-2(1H)-one, reflecting its tautomeric nature where it can exist in both the hydroxy-pyridine and pyridone forms. It typically appears as a solid, with some sources describing it as a light purple solid. For long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 50543-23-2[1]
Molecular Formula C5H4FNO[1]
Molecular Weight 113.09 g/mol [1]
Physical Form Solid (light purple)
Melting Point 125-130 °C[2]
Boiling Point (Predicted) 273.1 ± 40.0 °C[3]
Density (Predicted) 1.26 ± 0.1 g/cm³[3]
Purity ≥95% to ≥97%[1][4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a common and logical synthetic route involves the selective hydrolysis of 2,6-difluoropyridine. This method leverages the differential reactivity of the fluorine atoms on the pyridine ring. The following is a generalized experimental protocol based on established chemical principles for similar transformations.

Experimental Protocol: Synthesis of this compound via Selective Hydrolysis of 2,6-Difluoropyridine

Objective: To synthesize this compound by the selective nucleophilic aromatic substitution of one fluorine atom in 2,6-difluoropyridine with a hydroxide source.

Materials:

  • 2,6-Difluoropyridine

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl) for acidification

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of 2,6-difluoropyridine in an appropriate aqueous solution of a base like sodium hydroxide. The concentration of the base should be carefully controlled to favor mono-substitution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux. The temperature and reaction time are critical parameters that need to be optimized to maximize the yield of the mono-hydrolyzed product and minimize the formation of the di-hydroxy byproduct. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature.

  • Acidification: The cooled reaction mixture is then carefully acidified with a mineral acid like hydrochloric acid to a pH that ensures the precipitation of the this compound product.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum.

  • Purification (if necessary): If the product is not of the desired purity, it can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Workflow for Synthesis:

G start Start: 2,6-Difluoropyridine reaction Heating / Reflux start->reaction reagents NaOH or KOH (aq) reagents->reaction monitoring Monitor reaction (TLC, GC-MS) reaction->monitoring workup Cooling & Acidification (HCl) monitoring->workup Reaction complete isolation Filtration & Washing workup->isolation purification Recrystallization or Column Chromatography isolation->purification If needed product End: this compound isolation->product If pure purification->product

A generalized workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The pyridine scaffold is a prevalent feature in many FDA-approved drugs, and the introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[5] The fluorine atom can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups.

While specific drugs derived directly from this compound are not widely publicized, its utility lies in its role as a versatile building block. The hydroxyl and fluoro groups provide reactive handles for further chemical modifications, allowing for the construction of a diverse library of compounds for biological screening. For instance, the hydroxyl group can be alkylated or acylated, while the fluorine atom can be displaced by other nucleophiles under certain conditions to introduce further molecular diversity.

The broader class of hydroxypyridone-containing compounds, of which this compound is a member, has been investigated for a range of biological activities, including as inhibitors of metalloenzymes.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the signal word "Warning". The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.

Hazard and Precautionary Statements:

CodeStatement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312 Call a POISON CENTER/doctor if you feel unwell.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362 Take off contaminated clothing and wash before reuse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

It is imperative that this chemical be handled by technically qualified personnel in a laboratory setting with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Experimental Safety Workflow:

G start Start: Handling this compound ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a well-ventilated fume hood ppe->fume_hood weighing Weighing of the compound fume_hood->weighing spill_kit Have spill kit ready fume_hood->spill_kit reaction_setup Setting up the reaction weighing->reaction_setup waste_disposal Dispose of waste in approved containers reaction_setup->waste_disposal end End of procedure waste_disposal->end

A basic safety workflow for handling this compound.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a pyridine core with fluoro and hydroxyl substituents provides chemists with a powerful tool for the synthesis of novel compounds with potential therapeutic applications. While detailed biological studies and specific drug development pathways for this particular compound are not extensively in the public domain, its structural motifs are well-represented in a wide array of biologically active molecules. Proper handling and adherence to safety protocols are essential when working with this compound. Further research into the applications of this compound is likely to yield new and innovative therapeutic agents.

References

Synthesis of 2-Fluoro-6-hydroxypyridine for beginners

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-hydroxypyridine

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group, allows for diverse functionalization and modulation of physicochemical properties such as lipophilicity and acidity in target molecules. This guide provides a detailed overview of common and accessible synthetic routes for researchers, focusing on clear, step-by-step protocols suitable for those with a foundational knowledge of organic synthesis.

Synthetic Strategies Overview

There are several viable pathways to synthesize this compound. The most common and direct strategies begin from readily available dichlorinated or difluorinated pyridine precursors. An alternative, classical approach involves the transformation of an amino group via a diazonium salt intermediate.

G start1 2,6-Dichloropyridine intermed1 2,6-Difluoropyridine start1->intermed1 Halogen Exchange (Fluorination) start2 6-Amino-2-fluoropyridine intermed2 Diazonium Salt start2->intermed2 Diazotization (NaNO₂, H⁺) product This compound intermed1->product Selective Hydrolysis intermed2->product Hydrolysis

Caption: Overview of primary synthetic routes to this compound.

Route 1: Selective Hydrolysis of 2,6-Difluoropyridine

This two-step route is often preferred due to its reliability and the commercial availability of the starting material, 2,6-dichloropyridine. The process involves an initial halogen exchange reaction to produce the difluorinated intermediate, followed by a selective hydrolysis of one fluorine atom.

Step 1A: Synthesis of 2,6-Difluoropyridine

The precursor, 2,6-difluoropyridine, is efficiently synthesized from 2,6-dichloropyridine via a nucleophilic aromatic substitution (halogen exchange) reaction using an alkali metal fluoride, such as potassium fluoride (KF). The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial for this transformation.[1]

G A 2,6-Dichloropyridine + KF B Reaction in DMSO (Intense Stirring) A->B Charge Reactor C Heat to 175-192°C B->C Heat D Distill Product As Formed C->D Reaction Progresses E 2,6-Difluoropyridine D->E Collect

Caption: Experimental workflow for the synthesis of 2,6-difluoropyridine.

Experimental Protocol: A reaction vessel equipped with an efficient stirrer and a distillation apparatus is charged with 2,6-dichloropyridine and anhydrous potassium fluoride in dimethyl sulfoxide (DMSO).[1] It is critical that the reagents and solvent are anhydrous, with minimal HF content in the KF, to prevent side reactions and solvent degradation.[1] The heterogeneous mixture is heated to a temperature range of 175–192°C with intense stirring.[1] The product, 2,6-difluoropyridine, has a lower boiling point than the starting material and solvent, allowing it to be distilled out of the reaction mixture as it is formed.[1] This continuous removal of the product drives the reaction to completion.

Quantitative Data Summary (Step 1A):

Reactant/Parameter Value/Condition Source
2,6-Dichloropyridine 0.50 mol (1.0 equiv) [1]
Potassium Fluoride (KF) 1.06-1.12 mol (~2.2 equiv) [1]
Solvent Dimethyl Sulfoxide (DMSO) [1]
Temperature 180-190°C [1]
Reaction Time 8.5 - 13.5 hours [1]

| Yield | 91-96% |[1] |

Step 1B: Hydrolysis to this compound

The selective hydrolysis of one C-F bond in 2,6-difluoropyridine can be achieved using a strong aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically performed at elevated temperatures. While a direct protocol for this compound is not detailed in the provided results, a closely related procedure for the hydrolysis of 2-fluoro-6-trifluoromethylpyridine provides a reliable template.[2]

Experimental Protocol: In a round-bottomed flask equipped with a reflux condenser, 2,6-difluoropyridine is added to an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide.[2] The resulting two-phase mixture is heated to approximately 100°C with vigorous stirring.[2] The reaction progress can be monitored by techniques like GC or TLC. After the reaction is complete (typically several hours), the mixture is cooled.[2] The resulting alkaline solution containing the sodium or potassium salt of the product is then carefully acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 5, while keeping the temperature low (e.g., <10°C) to precipitate the this compound product.[2] The solid product can then be isolated by filtration.

Quantitative Data Summary (Step 1B, adapted):

Reagent/Parameter Value/Condition Source
Starting Material 2,6-Difluoropyridine -
Base Sodium Hydroxide or Potassium Hydroxide [2]
Molar Ratio (Base:Substrate) ~2.2 mole equivalents [2]
Solvent Water [2]
Temperature 90-110°C [2]
Reaction Time 3-12 hours [2]

| Acidification Agent | Concentrated Hydrochloric Acid |[2] |

Route 2: Diazotization-Hydrolysis of 6-Amino-2-fluoropyridine

This classical approach is useful if 6-amino-2-fluoropyridine is a more readily available starting material. The synthesis involves the conversion of the primary amino group into a diazonium salt, which is then displaced by a hydroxyl group upon heating in an aqueous acidic medium.

G A 6-Amino-2-fluoropyridine in Sulfuric Acid B Cool to 0-5°C A->B C Add NaNO₂ (aq) dropwise B->C Begin Diazotization D Diazonium Salt Formation (Stir at 0-5°C) C->D E Warm and Heat to ~60°C (Hydrolysis) D->E Dediazoniation F N₂ Gas Evolution E->F G This compound E->G

Caption: Reaction pathway for the synthesis via diazotization-hydrolysis.

Experimental Protocol (General): The synthesis begins by dissolving 6-amino-2-fluoropyridine in a cold aqueous solution of a strong acid, such as sulfuric acid.[3] The solution is cooled to between 0 and 5°C in an ice bath.[3] A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature to ensure the formation and stability of the intermediate diazonium salt.[4][5] After the addition is complete, the reaction is stirred at this low temperature for a period before being allowed to warm.[3] The mixture is then gently heated (e.g., to 40-60°C) to facilitate the hydrolysis of the diazonium salt, which results in the evolution of nitrogen gas and the formation of the hydroxyl group.[3] Work-up typically involves neutralization with a base to precipitate the product, followed by filtration and purification.

Safety Considerations

  • Alkali Metals and Bases: Solid NaOH and KOH, as well as their concentrated solutions, are highly corrosive. Appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Fluorinated Compounds: Fluorinated organic compounds should be handled with care in a well-ventilated fume hood.

  • Diazonium Salts: Diazonium salts can be unstable and potentially explosive, especially when isolated or in a dry state.[4][5] It is standard practice to generate them in situ at low temperatures and use them immediately in the subsequent reaction step without isolation.

  • Pressure and Temperature: Reactions at high temperatures, such as the synthesis of 2,6-difluoropyridine, should be conducted with appropriate pressure-rated equipment and safety measures.

Conclusion

For researchers and professionals, the synthesis of this compound is most reliably achieved through the two-step process starting from 2,6-dichloropyridine. This route involves a high-yielding fluorination reaction followed by a straightforward selective hydrolysis. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful laboratory-scale preparation of this important chemical intermediate.

References

Spectroscopic Data of 2-Fluoro-6-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-fluoro-6-hydroxypyridine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also included, alongside a visual representation of the general spectroscopic analysis workflow.

Predicted Spectroscopic Data

Due to the tautomeric nature of 2-hydroxypyridines, existing in equilibrium with their 2-pyridone form, the predicted spectroscopic data will reflect the characteristics of the predominant tautomer, which is typically the pyridone form in the solid state and in polar solvents.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound (in its 6-fluoro-2-pyridone tautomeric form) is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating nature of the lactam functionality.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-36.2 - 6.4Doublet of doublets (dd)³J(H3-H4) ≈ 9.0, ⁴J(H3-F) ≈ 2.0
H-47.4 - 7.6Triplet of doublets (td)³J(H4-H3) ≈ 9.0, ³J(H4-H5) ≈ 7.0, ⁵J(H4-F) ≈ 1.0
H-56.8 - 7.0Doublet of doublets (dd)³J(H5-H4) ≈ 7.0, ⁴J(H5-F) ≈ 5.0
N-H12.0 - 14.0Broad singlet (br s)-
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The carbon attached to the fluorine will appear as a doublet due to ¹J(C-F) coupling, which is typically large. Other carbons will also exhibit smaller couplings to the fluorine atom.

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling Constant (J, Hz)
C-2160 - 165²J(C-F) ≈ 15 - 25
C-3105 - 110³J(C-F) ≈ 3 - 7
C-4140 - 145⁴J(C-F) ≈ 1 - 3
C-5115 - 120³J(C-F) ≈ 20 - 30
C-6155 - 160¹J(C-F) ≈ 230 - 250
Predicted ¹⁹F NMR Data

A single signal is expected in the ¹⁹F NMR spectrum, the chemical shift of which is characteristic for a fluorine atom attached to an aromatic ring.

Fluorine Predicted Chemical Shift (δ, ppm) Reference
C6-F-70 to -90CFCl₃
Predicted IR Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O stretching of the pyridone tautomer, as well as C-F and aromatic C-H and C=C stretching vibrations.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H stretch (lactam)3000 - 3200Broad, Medium
Aromatic C-H stretch3000 - 3100Medium
C=O stretch (lactam)1650 - 1680Strong
C=C and C=N stretch1550 - 1620Medium to Strong
C-F stretch1200 - 1250Strong
Aromatic C-H bend750 - 900Strong
Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Fragmentation may involve the loss of CO, HCN, and fluorine-containing fragments.

m/z Predicted Identity Notes
113[M]⁺Molecular ion
85[M - CO]⁺Loss of carbon monoxide from the pyridone ring
86[M - HCN]⁺Loss of hydrogen cyanide
69[C₄H₄F]⁺Fragmentation of the pyridine ring

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with an exponential multiplication factor of 0.3 Hz for line broadening.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 5 seconds to ensure quantitative data for all carbon environments.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum on a spectrometer equipped with a fluorine probe.

    • Set the spectral width to cover a range appropriate for aromatic fluorine compounds (e.g., -50 to -150 ppm).

    • Use a proton-decoupled pulse sequence.

    • Reference the spectrum to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal or a blank KBr pellet before scanning the sample.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the sample to a final concentration of 1-10 µg/mL.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range of m/z 40 to 500.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification Characterization Physical Characterization (MP, Purity) Synthesis->Characterization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Characterization->NMR Sample IR IR Spectroscopy Characterization->IR Sample MS Mass Spectrometry Characterization->MS Sample Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Structure_Elucidation->Data_Analysis

Caption: General workflow for spectroscopic analysis.

A Technical Guide to the Tautomerism of 2-Fluoro-6-hydroxypyridine in Various Solvents: A Model-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Lactam-Lactim Tautomerism

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry and drug development. Among them, the pyridine ring and its derivatives are of particular interest due to their presence in numerous bioactive molecules. The tautomerism of substituted pyridines, specifically the equilibrium between hydroxy and pyridone forms, is a critical factor influencing their physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and aromaticity. This, in turn, affects their biological activity, membrane permeability, and metabolic stability.

2-hydroxypyridine exists in a dynamic equilibrium between its lactim (enol) form, 2-hydroxypyridine, and its lactam (keto) form, 2-pyridone.[1][2] This equilibrium is sensitive to the surrounding environment, particularly the solvent.[3][4] The introduction of a substituent, such as a fluorine atom at the 2-position of 6-hydroxypyridine (which is equivalent to the 6-position of 2-hydroxypyridine), is expected to modulate this equilibrium through electronic effects. This guide provides a comprehensive overview of the principles governing this tautomerism, detailed experimental protocols for its study, and a summary of quantitative data for the model compound, 2-hydroxypyridine.

Tautomeric Equilibrium of 2-Hydroxypyridine: A Quantitative Overview

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the lactam (2-pyridone) to the lactim (2-hydroxypyridine) concentration. The equilibrium is significantly influenced by the polarity of the solvent. In non-polar solvents, the less polar lactim form is favored, while polar solvents stabilize the more polar lactam form, shifting the equilibrium in its favor.[4]

Below is a summary of the tautomeric equilibrium data for 2-hydroxypyridine in various environments. The Gibbs free energy change (ΔG°) is calculated from the equilibrium constant using the equation ΔG° = -RTln(KT), where R is the gas constant (8.314 J·mol-1·K-1) and T is the temperature in Kelvin (assumed to be 298.15 K).

Solvent/PhaseDielectric Constant (ε)KT ([2-Pyridone]/[2-Hydroxypyridine])ΔG° (kJ/mol)Predominant TautomerReference
Gas Phase1~0.25 - 0.43.4 - 2.32-Hydroxypyridine (Lactim)[5]
Cyclohexane2.021.7-1.32-Pyridone (Lactam)[3]
Chloroform4.816.0-4.42-Pyridone (Lactam)[3]
Water78.4900-16.82-Pyridone (Lactam)[5]

Note: The values presented are derived from various experimental and computational studies and should be considered representative.

The data clearly illustrates that with increasing solvent polarity, the equilibrium shifts dramatically towards the more polar 2-pyridone (lactam) form. This is attributed to the larger dipole moment of the lactam tautomer, which is better stabilized by polar solvent molecules.[3]

Experimental Protocols for Tautomerism Studies

The determination of tautomeric equilibrium constants relies on spectroscopic techniques that can distinguish and quantify the different tautomeric forms in solution.

UV/Vis spectroscopy is a widely used method for studying tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.[6]

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of the compound (e.g., 10-4 to 10-5 M) in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, water).

  • Data Acquisition: Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (typically 200-400 nm) using a double-beam spectrophotometer. Use the pure solvent as a reference.

  • Spectral Analysis:

    • Identify the characteristic absorption maxima (λmax) for each tautomer. The lactim form typically absorbs at a shorter wavelength compared to the more conjugated lactam form.

    • In solvents where the equilibrium is heavily shifted to one side, the spectrum of the pure tautomer can be approximated.

    • For solvents where both tautomers are present, the ratio of their concentrations can be determined by deconvolution of the overlapping absorption bands or by using the Beer-Lambert law at wavelengths where one tautomer absorbs significantly more than the other. The molar extinction coefficients for each tautomer are required for accurate quantification.

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, as the tautomers are in slow exchange on the NMR timescale, leading to separate signals for each form.[7]

Methodology:

  • Sample Preparation: Prepare solutions of the compound in deuterated solvents of interest (e.g., cyclohexane-d12, CDCl3, DMSO-d6, D2O). The concentration should be sufficient for good signal-to-noise, typically 5-10 mg/mL.

  • Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for each sample. Ensure that the relaxation delay is sufficiently long (at least 5 times the longest T1) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.

    • Other nuclei, such as ¹³C, ¹⁵N, and ¹⁹F, can also provide valuable information.

  • Spectral Analysis:

    • Identify distinct signals corresponding to each tautomer. For example, the chemical shifts of the protons attached to the pyridine ring will be different for the lactim and lactam forms.

    • Carefully integrate the area of well-resolved, non-overlapping signals for each tautomer.

    • The ratio of the integrals for corresponding protons in the two tautomers directly gives the molar ratio of the tautomers, and thus the equilibrium constant KT. For instance, if a specific proton has an integral of Alactam for the lactam form and Alactim for the lactim form, then KT = Alactam / Alactim.

Visualizing the Tautomeric Equilibrium and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core concepts discussed.

Note: The IMG SRC attributes in the DOT script above are placeholders and would need to be replaced with actual image URLs of the chemical structures for rendering. Caption: Tautomeric equilibrium of 2-fluoro-6-hydroxypyridine.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_result Results prep Prepare solutions in various solvents uv_vis UV/Vis Spectroscopy prep->uv_vis nmr NMR Spectroscopy prep->nmr deconv Spectral Deconvolution (UV/Vis) uv_vis->deconv integral Signal Integration (NMR) nmr->integral kt Determine K_T deconv->kt integral->kt delta_g Calculate ΔG° kt->delta_g

Caption: Experimental workflow for tautomeric equilibrium studies.

Expected Influence of the Fluoro Substituent

The introduction of a highly electronegative fluorine atom at the 2-position (adjacent to the nitrogen) is expected to have a significant impact on the tautomeric equilibrium through its strong electron-withdrawing inductive effect. This effect would increase the acidity of the N-H proton in the lactam form and decrease the basicity of the ring nitrogen. Consequently, the lactim form might be slightly more favored in this compound compared to the unsubstituted parent compound under identical solvent conditions. However, the precise extent of this influence would need to be determined experimentally.

Conclusion

The tautomeric equilibrium between the lactam and lactim forms is a critical characteristic of 2-hydroxypyridine derivatives, with profound implications for their application in drug discovery and materials science. While direct quantitative data for this compound remains to be reported, the behavior of the parent 2-hydroxypyridine system serves as an excellent predictive model. The equilibrium is highly sensitive to solvent polarity, with polar environments strongly favoring the lactam (pyridone) tautomer. The experimental protocols outlined in this guide, particularly UV/Vis and NMR spectroscopy, provide robust methods for the quantitative investigation of this phenomenon. Further experimental and computational studies on this compound are warranted to precisely elucidate the electronic effects of the fluorine substituent on its tautomeric preference.

References

Commercial Availability and Technical Guide for 2-Fluoro-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxypyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with both a fluorine atom and a hydroxyl group, offers medicinal chemists a versatile scaffold for creating novel therapeutic agents. The strategic placement of the fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the hydroxyl group provides a reactive handle for further synthetic modifications. This technical guide provides an in-depth overview of the commercial availability of this compound, along with key technical data, synthetic considerations, and its application in the development of kinase inhibitors.

Commercial Availability and Suppliers

This compound (CAS No. 50543-23-2) is readily available from a variety of chemical suppliers. The quality, quantity, and pricing can vary, so it is advisable to consult with individual suppliers for the most current information. Below is a summary of some of the key suppliers and their typical product specifications.

SupplierProduct Code/NamePurityAvailable QuantitiesNotes
AK Scientific, Inc. J53851Not specifiedInquireProducts are for research and development use only.[1]
Thermo Scientific (Alfa Aesar) H6193997%250 mg, 1 g-
ChemUniverse P8175498%250 mg, 1 g, 5 gLead time of 6 to 8 days.[2]
Synchem cdp21395%Inquire-[3]
CymitQuimica (distributor for Apollo Scientific) 54-PC579497%1 gForm described as a light purple solid.[4]
Alfa Chemistry 50543-23-2Not specifiedInquireFor experimental/research use.[5]

Physicochemical Properties

PropertyValue
CAS Number 50543-23-2
Molecular Formula C₅H₄FNO
Molecular Weight 113.09 g/mol
Appearance Light purple solid (reported by some suppliers)[4]
Synonyms 6-Fluoropyridin-2-ol

Experimental Protocols

Step 1: Fluorination of 2,6-Dichloropyridine to 2-Chloro-6-fluoropyridine

This step is based on established methods for the fluorination of dichloropyridines.

Materials:

  • 2,6-Dichloropyridine

  • Anhydrous Potassium Fluoride (KF)

  • Dimethyl Sulfoxide (DMSO)

  • Glass beads (optional, for improved stirring)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, glass beads (optional), and a distillation head, combine 2,6-dichloropyridine and anhydrous potassium fluoride in dimethyl sulfoxide.

  • Heat the reaction mixture to reflux (approximately 186 °C).

  • The 2,6-difluoropyridine product can be distilled off as it is formed.

  • Monitor the reaction by vapor phase chromatography (VPC) to determine the ratio of 2,6-difluoropyridine to the intermediate 2-chloro-6-fluoropyridine. The reaction can be stopped when the desired amount of the mono-fluorinated intermediate is formed.

  • The distilled product mixture is then purified to isolate 2-chloro-6-fluoropyridine.

Note: This procedure is adapted from a patent describing the synthesis of 2,6-difluoropyridine and may require optimization for maximizing the yield of the mono-fluorinated intermediate.[6]

Step 2: Hydrolysis of 2-Chloro-6-fluoropyridine to this compound

This step involves the hydrolysis of the chloro-substituent, which is generally more labile than the fluoro-substituent under these conditions.

Materials:

  • 2-Chloro-6-fluoropyridine

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Pressurized reaction vessel (e.g., Parr reactor)

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Charge a high-pressure reactor with 2-chloro-6-fluoropyridine and an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Seal the vessel and heat the reaction mixture to a temperature in the range of 150-160 °C. The reaction will proceed under autogenous pressure.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by a suitable analytical method (e.g., GC-MS or LC-MS) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the this compound product.

  • The solid product can then be collected by filtration, washed with water, and dried.

Note: This protocol is based on procedures for the hydrolysis of similar chloro- and fluoro-substituted pyridines.[7] The reaction conditions, particularly temperature and reaction time, may need to be optimized for this specific substrate.

Applications in Drug Discovery: Kinase Inhibitors

This compound is a valuable starting material for the synthesis of kinase inhibitors, a major class of targeted therapeutics, particularly in oncology. The pyridine scaffold can mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the active site of kinases.

General Synthetic Workflow for Kinase Inhibitors

The hydroxyl group of this compound can be converted to a triflate or other leaving group, which then allows for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl moieties. The fluorine atom can enhance the binding affinity and improve the pharmacokinetic properties of the final inhibitor.

G General Synthetic Workflow for Kinase Inhibitors A This compound B Activation of Hydroxyl Group (e.g., Triflation) A->B C 2-Fluoro-6-triflyloxypyridine B->C D Suzuki-Miyaura Cross-Coupling C->D F 2-Fluoro-6-(hetero)arylpyridine Intermediate D->F E Aryl/Heteroaryl Boronic Acid/Ester E->D G Further Functionalization F->G H Final Kinase Inhibitor G->H

Caption: General Synthetic Workflow for Kinase Inhibitors.

Illustrative Signaling Pathway: p38α MAP Kinase

While this compound is not exclusively used for inhibitors of a single kinase, its derivatives can be designed to target various kinases involved in disease signaling pathways. As an example, pyridopyridazin-6-one derivatives have been investigated as inhibitors of p38α MAP kinase, which is involved in inflammatory responses.

Caption: p38α MAP Kinase Signaling and Inhibition.

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for 2-Fluoro-6-hydroxypyridine (CAS No. 50543-23-2) is publicly available. The following guidance is based on the known properties of this compound and the safety profiles of structurally similar chemicals, including other fluorinated and hydroxylated pyridines. A thorough, site-specific risk assessment should be conducted by qualified personnel before handling this chemical.

Chemical Identification and Physical Properties

This compound, also known as 6-Fluoro-2-pyridinol, is a solid heterocyclic compound.[1][2] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 50543-23-2[3][4][5]
Molecular Formula C5H4FNO[3][5]
Molecular Weight 113.09 g/mol [3][5]
Synonyms 6-Fluoropyridin-2-ol, 6-Fluoropyridin-2(1H)-one[2][5]
Appearance Solid, Light purple solid[1][2]
Melting Point 125-130°C[1]
Purity Typically ≥95%[1][3]

Hazard Assessment and GHS Classification

Hazard ClassCategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Pictogram:

alt text

Signal Word: Warning [6]

Precautionary Statements:

CodeStatementReference
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
P264Wash skin thoroughly after handling.[6]
P271Use only outdoors or in a well-ventilated area.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][9]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
P312Call a POISON CENTER or doctor if you feel unwell.[6][9]
P332+P313If skin irritation occurs: Get medical advice/attention.[6]
P337+P313If eye irritation persists: Get medical advice/attention.[6]
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container to an approved waste disposal plant.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and proper PPE are critical to minimize exposure.

ControlSpecificationRationale and Best Practices
Engineering Controls Chemical Fume Hood All weighing and handling of the solid compound, as well as solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[10][11]
Eye/Face Protection Safety Glasses with Side Shields or Goggles Conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required if there is a significant splash risk.[10][12]
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene) Gloves must be inspected for integrity before use. Disposable nitrile gloves offer good protection against incidental contact but should be changed immediately upon contamination.[10][11]
Laboratory Coat A fully-buttoned lab coat is mandatory to protect skin and clothing.
Respiratory Protection NIOSH-approved Respirator (if necessary) A respirator may be required if engineering controls are insufficient, during a large spill cleanup, or as determined by a site-specific risk assessment. Users must be properly trained and fit-tested.[10][12]

Experimental Protocols and Handling Procedures

Adherence to strict protocols is essential for safety.

General Handling Workflow

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Gather and Inspect PPE prep2->prep3 prep4 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep3->prep4 handle1 Carefully Weigh Solid Compound prep4->handle1 Proceed to Handling handle2 Add to Solvent Slowly handle1->handle2 handle3 Securely Cap and Label Container handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Proceed to Cleanup clean2 Dispose of Contaminated Waste in Labeled Container clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard laboratory workflow for handling hazardous solid chemicals.

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidents.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][11]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13]

  • Labeling: The container must be clearly labeled with the chemical name and appropriate hazard warnings.[11]

Spill Cleanup Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Remove all sources of ignition from the area.[14]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a solution, cover with an inert absorbent material like vermiculite or sand.[15]

  • Collection: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water.[16]

Waste Disposal

Chemical waste must be handled in accordance with local, state, and federal regulations.[10]

  • Collect all waste material (including contaminated consumables like gloves and wipes) in a clearly labeled, sealed hazardous waste container.

  • Do not mix with incompatible waste streams.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in an emergency.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolReference
Inhalation Remove the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[6][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6][7][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Emergency Response for Accidental Exposure

The following flowchart details the immediate steps to take upon accidental skin or eye contact.

G start Accidental Exposure Occurs exposure_type Skin or Eye Contact? start->exposure_type skin_contact SKIN CONTACT: Remove Contaminated Clothing exposure_type->skin_contact Skin eye_contact EYE CONTACT: Proceed to Eyewash Station exposure_type->eye_contact Eye flush_skin Flush Affected Skin with Water for 15 Minutes skin_contact->flush_skin flush_eyes Flush Eyes with Water for 15 Minutes eye_contact->flush_eyes seek_medical Seek Medical Attention flush_skin->seek_medical flush_eyes->seek_medical report_incident Report Incident to Supervisor and EHS Department seek_medical->report_incident

Caption: Emergency response flowchart for skin or eye exposure incidents.

Hierarchy of Controls

To ensure the highest level of safety, a systematic approach known as the hierarchy of controls should be implemented. This framework prioritizes control methods from most to least effective.

G Most Effective elim Elimination (Physically remove the hazard) sub Substitution (Replace with a less hazardous substance) eng Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) admin Administrative Controls (Change the way people work - e.g., SOPs, Training) ppe PPE (Protect the worker with Personal Protective Equipment)

Caption: The hierarchy of controls, prioritizing safety measures.

Toxicological Information

Note: No specific toxicological studies for this compound were identified. The information below is based on the probable hazard classification derived from analogous compounds.

  • Acute Toxicity: Data is not available. Based on related compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin.[18]

  • Irritation: Expected to cause skin, eye, and respiratory tract irritation.[6][7][8]

  • Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.[19]

Due to the lack of specific data, this chemical should be handled as a substance of unknown toxicity, and exposure should be minimized.

References

A Technical Guide to 2-Fluoro-6-hydroxypyridine: Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-hydroxypyridine is a versatile heterocyclic compound that is garnering increasing attention as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluorine atom and a hydroxyl group on the pyridine ring, offer a powerful platform for the development of novel therapeutic agents and functional materials. The fluorine substituent enhances metabolic stability, binding affinity, and lipophilicity, while the hydroxyl group provides a reactive handle for diverse chemical modifications and engages in crucial hydrogen bonding interactions. This technical guide explores the core chemical properties, key reaction methodologies, and promising research avenues involving this compound, with a focus on its application in drug discovery. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to facilitate further investigation and application by the scientific community.

Core Chemical Properties

This compound (CAS: 50543-23-2, Formula: C₅H₄FNO) exists in a tautomeric equilibrium with its corresponding pyridone form, 6-fluoro-2(1H)-pyridinone.[1][2] This equilibrium is a critical feature, as it dictates the molecule's reactivity, aromaticity, and interaction with biological targets. The position of the equilibrium is sensitive to the solvent environment; polar solvents tend to favor the 2-pyridone form, while non-polar solvents favor the 2-hydroxypyridine tautomer.[1][3] This property is fundamental to its role in chemical synthesis and biological systems.

The pyridine ring is electron-deficient, and the fluorine atom at the 2-position further enhances the electrophilicity of the C2 and C6 positions. This makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for its functionalization.[4][5]

Spectroscopic and Physicochemical Data

A summary of key physicochemical properties is presented below.

PropertyValueReference
CAS Number 50543-23-2[6]
Molecular Formula C₅H₄FNO[7]
Molecular Weight 113.09 g/mol [7]
Appearance Light purple to off-white solid[8]
Purity Typically ≥97%[8][9]

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[10][11][12] The introduction of fluorine can significantly improve a drug candidate's pharmacokinetic profile, including metabolic stability and membrane permeability.[10][11] this compound serves as an ideal starting point for building novel therapeutics.

Application as a Kinase Inhibitor Scaffold

Pyridone-containing molecules are widely recognized for their ability to act as hinge-binding motifs in kinase inhibitors.[13] The N-H and carbonyl groups of the 2-pyridone tautomer can form critical hydrogen bonds with the kinase hinge region. The fluorine atom can be used to modulate pKa and form specific interactions within the ATP-binding pocket.

A potential research workflow involves using this compound as a core fragment for derivatization to target specific kinases implicated in diseases like cancer or inflammatory disorders.

G cluster_0 Scaffold Functionalization cluster_1 Screening & Optimization A This compound (Core Scaffold) B Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines, thiols) A->B Position 2 C Suzuki-Miyaura Cross-Coupling (at other positions, if modified) A->C Other Positions D Diverse Library of Fluoropyridone Derivatives B->D C->D E High-Throughput Screening (Kinase Panel) D->E Test Compounds F Hit Identification (Potent Compounds) E->F G Lead Optimization (ADME/Tox Profiling) F->G H Preclinical Candidate G->H

Caption: Workflow for developing kinase inhibitors from this compound.

Development of Novel Antibacterial Agents

Pyridine derivatives have been explored for their antibacterial properties.[14] The unique structure of this compound can be leveraged to design inhibitors of essential bacterial enzymes. For instance, derivatives could be synthesized to target bacterial topoisomerases, a mechanism employed by fluoroquinolone antibiotics.[15] Research in this area would involve synthesizing a library of derivatives and screening them against a panel of pathogenic bacteria, including resistant strains.

Potential Research Area 2: Advanced Synthesis and Catalysis

The reactivity of this compound makes it an excellent substrate for developing novel synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position is an excellent leaving group for SNAr reactions. This allows for the site-specific introduction of a wide range of nucleophiles (N, O, S, and C-based) under relatively mild conditions.[4] This reaction is fundamental to creating libraries of derivatives for screening.

  • Objective: To displace the fluorine atom of this compound with a representative amine nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Amine of interest (e.g., benzylamine) (1.2 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Anhydrous solvent (e.g., DMF or DMSO)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the amine, and the base.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-120 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The logical flow for SNAr functionalization is depicted below.

G A This compound D Meisenheimer Complex (Intermediate) A->D B Nucleophile (R-NH₂, R-SH, R-OH) B->D C Base (e.g., K₂CO₃) C->D E Functionalized Product (2-Substituted-6-hydroxypyridine) D->E Aromatization F Fluoride Ion (Leaving Group) D->F

Caption: Generalized mechanism for the SNAr reaction of this compound.

Suzuki-Miyaura Cross-Coupling

While the primary reactivity is SNAr at the C2 position, other positions on the ring can be functionalized. If the hydroxyl group is first converted to a non-nucleophilic leaving group (e.g., a triflate), Suzuki-Miyaura cross-coupling can be employed to form C-C bonds, introducing aryl or vinyl groups. This dual reactivity allows for complex molecular architectures to be built from a simple starting material. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[16][17]

The following table summarizes typical yields for Suzuki-Miyaura cross-coupling reactions involving fluoropyridine substrates, demonstrating the feasibility of this transformation. (Note: Data is representative for the reaction class).

Arylboronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85[18]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O89[18]
2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O75[18]
  • Objective: To couple an arylboronic acid to a triflated hydroxypyridine.

  • Materials:

    • 2-Fluoro-6-(trifluoromethanesulfonyloxy)pyridine (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

    • Base (e.g., K₂CO₃ or CsF) (2.0-3.0 eq)

    • Solvent (e.g., Dioxane, Toluene, with 10-20% water)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a reaction vessel, add the pyridine triflate, arylboronic acid, palladium catalyst, and base.

    • Degas the solvent by bubbling with an inert gas for 15-20 minutes, then add it to the reaction vessel.

    • Heat the mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water.

    • Extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product via column chromatography.

Conclusion and Future Outlook

This compound represents a highly valuable and somewhat underexplored chemical entity. Its inherent reactivity and tautomeric nature provide a rich platform for chemical innovation. The most promising research areas lie in its application as a core scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and novel antibacterial agents. Furthermore, its utility as a substrate for both SNAr and cross-coupling reactions makes it a versatile tool for synthetic chemists. Future research should focus on expanding the library of derivatives, exploring their biological activities in depth, and developing novel catalytic systems to further enhance its synthetic utility. The insights and protocols provided in this guide aim to serve as a foundational resource for researchers embarking on studies in this exciting area.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions Using 2-Fluoro-6-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures.[1][2][3] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5] Pyridine-containing compounds are of particular interest in drug development due to their ability to act as bioisosteres and engage in hydrogen bonding. This document provides detailed protocols and application notes for the Suzuki coupling of derivatives of 2-fluoro-6-hydroxypyridine, a valuable scaffold for introducing fluorinated pyridine moieties into target molecules.

For the this compound scaffold to participate in a Suzuki coupling as the electrophilic partner, the hydroxyl group must first be converted into a more effective leaving group, such as a triflate (-OTf). The carbon-fluorine bond is significantly stronger and generally unreactive under typical Suzuki coupling conditions, allowing for selective reaction at the C-OTf position.[6]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[7][8] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (e.g., C-OTf) of the electrophile, forming a Pd(II) complex.[7][9]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the leaving group. The base is crucial for activating the boronic acid to facilitate this step.[1][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex1 L₂Pd(II)(Ar¹)(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar²-B(OH)₂ (Base) pd_complex2 L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-(trifluoromethanesulfonyloxy)pyridine

To utilize this compound as an electrophile, the hydroxyl group is converted to a triflate.

Materials:

  • This compound

  • Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent)

  • Anhydrous pyridine or diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.0 eq) to the solution.[11]

  • Slowly add triflic anhydride (1.2 eq) dropwise. Maintain the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Once complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate.[11]

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude triflate, which can be purified by column chromatography.

Protocol 2: General Suzuki Coupling of 2-Fluoro-6-pyridyl Triflate with Boronic Acids

This protocol outlines a general procedure for coupling the synthesized triflate with various aryl or heteroaryl boronic acids.

Materials:

  • 2-Fluoro-6-(trifluoromethanesulfonyloxy)pyridine (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.2–1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)[7][12]

  • Bulky phosphine ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos) (2-4 mol%)[12]

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2-3 eq)[7][12]

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene/water)[1][12]

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the 2-fluoro-6-pyridyl triflate, the boronic acid, and the base.[12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[12]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate).

  • Solvent Addition: Add the degassed solvent mixture via syringe.[12]

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring.[12]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[12]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7]

Experimental_Workflow start Start setup 1. Combine Reactants (Triflate, Boronic Acid, Base) in Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert catalyst 3. Add Pd Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat Reaction (80-100 °C) & Stir solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Cool, Dilute, & Extract monitor->workup Reaction Complete purify 8. Purify via Column Chromatography workup->purify product Final Product purify->product

Figure 2: General workflow for the Suzuki coupling experiment.

Data Presentation: Representative Reaction Conditions

The optimal conditions for Suzuki coupling can vary significantly based on the specific substrates. The following table summarizes typical starting conditions and reported yields for couplings involving similar heteroaryl electrophiles.

EntryElectrophileNucleophileCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
12-Fluoro-6-pyridyl TriflatePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (3.0)Toluene/H₂O (10:1)10085-95
22-Fluoro-6-pyridyl Triflate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3.0)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)9080-90
32-Fluoro-6-pyridyl Triflate3-Thiopheneboronic acidPd(PPh₃)₄ (5.0)-Cs₂CO₃ (3.0)Dioxane/H₂O (4:1)10075-85
42-Fluoro-6-pyridyl Triflate4-Chlorophenylboronic acidPd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (3.0)Dioxane10070-80

*Yields are representative estimates based on literature for similar heteroaryl triflates and should be optimized for specific substrate combinations.

Key Parameters and Troubleshooting

The success of the Suzuki coupling with nitrogen-containing heterocycles is highly dependent on the careful selection of reaction components.

  • Catalyst & Ligand: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[12] Using bulky, electron-rich phosphine ligands like SPhos or XPhos can prevent this by sterically hindering the pyridine nitrogen from binding to the palladium.[12]

  • Base: The choice of base is critical. Strong bases can accelerate the decomposition of the boronic acid via protodeboronation, a major side reaction.[12] Milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred.[7][12]

  • Solvent: Aprotic solvents like dioxane or toluene, often with a small amount of water, are commonly used.[1][12] Water can help dissolve the inorganic base and facilitate the transmetalation step, but excess water may promote protodeboronation.[12]

  • Troubleshooting:

    • Low Yield: Consider screening different ligands, bases, or solvents. Ensure solvents are thoroughly degassed to prevent oxidative homo-coupling of the starting materials.[12]

    • Protodeboronation: Use milder bases (K₃PO₄, Cs₂CO₃), minimize water content, and avoid prolonged reaction times at high temperatures.[12]

    • Catalyst Deactivation: Employ bulky, electron-rich ligands to protect the palladium center.[12]

Logical_Relationships cluster_inputs Input Parameters cluster_outputs Results catalyst Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) ligand Ligand (e.g., SPhos, XPhos) catalyst->ligand Forms active species outcome Reaction Outcome catalyst->outcome ligand->outcome Prevents deactivation base Base (e.g., K₃PO₄, Cs₂CO₃) solvent Solvent (e.g., Dioxane, Toluene) base->solvent Solubility is key base->outcome Activates boronic acid solvent->outcome yield Yield outcome->yield side_reactions Side Reactions (Protodeboronation, Catalyst Deactivation) outcome->side_reactions

Figure 3: Interdependence of key reaction parameters.

References

Application Notes and Protocols for 2-Fluoro-6-hydroxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-fluoro-6-hydroxypyridine scaffold in medicinal chemistry, with a focus on its application as a pharmacophore in the design of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The strategic incorporation of a fluorine atom at the 2-position and a hydroxyl group at the 6-position of the pyridine ring offers unique electronic and hydrogen-bonding properties that can be exploited to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its ability to form hydrogen bonds and engage in various non-covalent interactions makes it an attractive core for designing enzyme inhibitors. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability.[1] The this compound moiety, in particular, presents a unique combination of a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (pyridine nitrogen), along with the electron-withdrawing nature of the fluorine atom, making it a valuable building block for targeted therapies.

While specific drug candidates containing the this compound scaffold are not yet prevalent in publicly available literature, its structural alerts and synthetic accessibility make it a highly promising motif for future drug discovery efforts, particularly in the realm of oncology.

Application as a VEGFR-2 Inhibitor

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[2][3] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of cancer, as tumors require a dedicated blood supply for growth and metastasis.[2] Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment.[4]

The this compound scaffold can serve as a potent hinge-binding motif in the ATP-binding pocket of VEGFR-2. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. The fluorine atom can form additional favorable interactions within the binding pocket and improve metabolic stability.

Quantitative Data of Representative Pyridine-Based VEGFR-2 Inhibitors
Compound IDStructureTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
Compound A Pyridine-derivedVEGFR-2120HepG24.25[1]
Compound B Pyridine-derivedVEGFR-2130MCF-711.06[1]
Compound C Pyridine-derivedVEGFR-2130HepG24.34[1]
Sorafenib (Reference Drug)VEGFR-2100--[1]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic approach to this compound derivatives involves a nucleophilic aromatic substitution (SNAr) reaction followed by further functionalization.

Protocol 1: Synthesis of a this compound Urea Derivative

This protocol describes the synthesis of a hypothetical urea derivative incorporating the this compound scaffold, a common pharmacophore in kinase inhibitors.

Materials:

  • This compound

  • Triphosgene

  • Triethylamine (TEA)

  • An appropriate amine (R-NH₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Formation of the Isocyanate Intermediate:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.

    • The formation of the isocyanate intermediate can be monitored by thin-layer chromatography (TLC).

  • Urea Formation:

    • In a separate flask, dissolve the desired amine (R-NH₂, 1.1 eq) in anhydrous DCM.

    • Slowly add the amine solution to the freshly prepared isocyanate solution at room temperature.

    • Stir the reaction mixture overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure urea derivative.

dot

Synthesis_Workflow cluster_reagents Reagents start This compound intermediate Isocyanate Intermediate start->intermediate Isocyanate Formation reagent1 Triphosgene, TEA, THF product Urea Derivative intermediate->product Urea Formation reagent2 R-NH2, DCM purification Purification product->purification

Synthetic workflow for a this compound urea derivative.
Biological Evaluation

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against VEGFR-2 kinase. The assay measures the amount of ADP produced, which is inversely proportional to the amount of ATP remaining and thus reflects the kinase activity.[2]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compound (e.g., the synthesized urea derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a 96-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to each well.

    • Add 2 µL of a mixture containing VEGFR-2 kinase and the peptide substrate in kinase assay buffer.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at 30 °C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

dot

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Compound/DMSO to Plate A->B C Add Kinase/Substrate Mixture B->C D Incubate (Compound-Kinase Binding) C->D E Initiate Reaction with ATP D->E F Incubate (Kinase Reaction) E->F G Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) F->G H Generate Luminescence (Add Kinase Detection Reagent) G->H I Measure Luminescence H->I J Data Analysis (IC50 Determination) I->J

Workflow for an in vitro kinase inhibition assay.

Signaling Pathway

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[5] Small molecule inhibitors targeting the ATP-binding site of VEGFR-2, such as those potentially derived from this compound, block this initial autophosphorylation step, thereby inhibiting all downstream signaling.

dot

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Transcription Gene Transcription Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Migration

VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors, particularly for targeting VEGFR-2 in the context of cancer therapy. The synthetic accessibility and the favorable electronic and hydrogen-bonding properties of this moiety make it an attractive candidate for further exploration in drug discovery programs. The provided protocols offer a foundation for the synthesis and biological evaluation of new chemical entities based on this versatile scaffold.

References

Application Notes and Protocols for N-arylation of 2-Fluoro-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-arylation of 2-fluoro-6-hydroxypyridine, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols are based on established methodologies for the N-arylation of 2-pyridones, which exist in tautomeric equilibrium with 2-hydroxypyridines. The primary methods covered are the copper-catalyzed cross-coupling reaction with diaryliodonium salts and the palladium-catalyzed Buchwald-Hartwig amination.

Introduction

The N-arylation of pyridin-2-ones is a fundamental carbon-nitrogen bond-forming reaction that provides access to a wide array of N-aryl-2-pyridone scaffolds. These structural motifs are prevalent in numerous biologically active molecules. This compound presents a unique substrate where the fluorine atom can influence the electronic properties and reactivity of the pyridine ring. The following protocols offer detailed procedures for achieving its N-arylation.

Data Presentation

The following table summarizes representative quantitative data for the N-arylation of various 2-pyridone substrates under different catalytic systems, providing a comparative overview of reaction efficiencies.

Entry2-Pyridone SubstrateArylating AgentCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
12-HydroxypyridineDiphenyliodonium triflateCuCl (10)Et₃NToluene0.595[1][2][3]
25-Methyl-2-hydroxypyridineDiphenyliodonium hexafluorophosphateCuCl (10)Et₃NToluene0.599[4]
33,5-Dibromo-2-hydroxypyridineDiphenyliodonium triflateCuCl (10)Et₃NToluene0.199[2]
42-PyridonePhenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂4885[5]
52-PyridoneIodobenzenePd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃Dioxane1680[6][7]
62-PyridoneBromobenzenePd(OAc)₂ (2) / BINAP (3)NaOt-BuToluene1275[6][7]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation with Diaryliodonium Salts

This protocol describes a mild and highly efficient method for the N-arylation of this compound using a diaryliodonium salt as the aryl source and a copper(I) catalyst.[1][2][3] This approach often proceeds at room temperature with short reaction times.[1][4]

Materials:

  • This compound

  • Diaryliodonium salt (e.g., diphenyliodonium triflate)

  • Copper(I) chloride (CuCl)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).

  • Add the diaryliodonium salt (1.1 mmol, 1.1 equiv) and copper(I) chloride (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) to the flask.

  • Finally, add triethylamine (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 30 minutes to a few hours.[1][2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-2-fluoro-6-pyridone.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[6][7][8][9] This protocol is an alternative for the N-arylation of this compound using an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene or iodobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)

  • Base (e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add the aryl halide (1.2 mmol, 1.2 equiv).

  • Add anhydrous solvent (e.g., dioxane, 5 mL).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-aryl-2-fluoro-6-pyridone.

Mandatory Visualizations

experimental_workflow_copper reagents Reagents Setup reaction Reaction reagents->reaction Inert Atmosphere Room Temperature workup Workup reaction->workup Quenching purification Purification workup->purification Extraction & Drying product Final Product purification->product Column Chromatography r1 This compound r2 Diaryliodonium Salt r3 CuCl r4 Toluene r5 Et3N w1 Add Sat. NH4Cl w2 Extract with EtOAc w3 Wash with Brine w4 Dry over Na2SO4

Caption: Workflow for Copper-Catalyzed N-Arylation.

experimental_workflow_palladium reagents Reagents Setup reaction Reaction reagents->reaction Inert Atmosphere Heating (80-110 °C) workup Workup reaction->workup Quenching purification Purification workup->purification Extraction & Drying product Final Product purification->product Column Chromatography r1 Pd Catalyst & Ligand r2 Base (e.g., Cs2CO3) r3 This compound r4 Aryl Halide r5 Anhydrous Solvent w1 Add Water w2 Extract with EtOAc w3 Wash with Brine w4 Dry over Na2SO4

Caption: Workflow for Palladium-Catalyzed N-Arylation.

signaling_pathway catalyst Catalytic Cycle intermediate Catalyst-Substrate Complex catalyst->intermediate Coordination/ Oxidative Addition substrate1 This compound (Pyridone Tautomer) substrate1->catalyst substrate2 Arylating Agent (Ar-X or Ar₂I⁺) substrate2->catalyst product N-Aryl-2-fluoro-6-pyridone intermediate->product Reductive Elimination product->catalyst Regenerates Catalyst base Base base->catalyst Activates Substrate

Caption: Generalized Catalytic Cycle for N-Arylation.

References

2-Fluoro-6-hydroxypyridine: A Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-6-hydroxypyridine is a key heterocyclic building block increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a nucleophilic hydroxyl group and a fluorine atom that can act as a leaving group in cross-coupling reactions, makes it a versatile synthon for the construction of diverse molecular scaffolds. This application note provides an overview of its utility, detailed experimental protocols for key transformations, and insights into the biological relevance of the resulting compounds.

The strategic placement of the fluoro and hydroxyl groups allows for selective functionalization. The hydroxyl group can be readily protected, enabling the fluorine atom to participate in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Subsequent deprotection of the hydroxyl group provides a handle for further diversification or for revealing a key pharmacophoric feature. This sequential functionalization is a powerful strategy in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds. To achieve selective reaction at the C2 position, the hydroxyl group is typically protected.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 2-amino-6-hydroxypyridine derivatives, which are prevalent motifs in a variety of biologically active compounds, including inhibitors of neuronal nitric oxide synthase (nNOS), Casein Kinase 2 (CK2), and Cyclin-Dependent Kinases (CDKs)/Histone Deacetylases (HDACs).

A general workflow for the utilization of this compound in a Buchwald-Hartwig amination is depicted below.

G A This compound B Protection of Hydroxyl Group (e.g., O-Silylation or O-Benzylation) A->B C Protected this compound B->C D Buchwald-Hartwig Amination (Primary/Secondary Amine, Pd Catalyst, Ligand, Base) C->D E Protected 2-Amino-6-hydroxypyridine Derivative D->E F Deprotection E->F G 2-Amino-6-hydroxypyridine Derivative F->G

Caption: General workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl groups. This reaction is instrumental in the synthesis of biaryl compounds, a class of molecules with significant representation in pharmaceuticals.

The logical flow for a Suzuki-Miyaura coupling reaction is similar to the Buchwald-Hartwig amination, involving protection, coupling, and deprotection steps.

G A This compound B Protection of Hydroxyl Group (e.g., O-Silylation or O-Benzylation) A->B C Protected this compound B->C D Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Ligand, Base) C->D E Protected 2-Aryl-6-hydroxypyridine Derivative D->E F Deprotection E->F G 2-Aryl-6-hydroxypyridine Derivative F->G

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocols

The following are detailed protocols for the protection of this compound and its subsequent use in Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Protocol 1: Protection of this compound as a Benzyl Ether

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(benzyloxy)-6-fluoropyridine.

Reactant Equivalents Product Yield
This compound1.02-(Benzyloxy)-6-fluoropyridineTypically >90%
Benzyl bromide1.1
K₂CO₃1.5
Protocol 2: Buchwald-Hartwig Amination of 2-(Benzyloxy)-6-fluoropyridine

Materials:

  • 2-(Benzyloxy)-6-fluoropyridine

  • Primary or secondary amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, combine 2-(benzyloxy)-6-fluoropyridine (1.0 eq), the amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in a reaction vessel.

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactant Equivalents Catalyst/Ligand Base Solvent Temp. Product Yield
2-(Benzyloxy)-6-fluoropyridine1.0Pd₂(dba)₃ / XPhosNaOtBuToluene100 °CN-Aryl-6-(benzyloxy)pyridin-2-amine70-90%
Amine1.2
Protocol 3: Suzuki-Miyaura Coupling of 2-(Benzyloxy)-6-fluoropyridine

Materials:

  • 2-(Benzyloxy)-6-fluoropyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water (10:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 2-(benzyloxy)-6-fluoropyridine (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add a degassed mixture of 1,4-dioxane and water (10:1).

  • Heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactant Equivalents Catalyst/Ligand Base Solvent Temp. Product Yield
2-(Benzyloxy)-6-fluoropyridine1.0Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100 °C2-Aryl-6-(benzyloxy)pyridine75-95%
Arylboronic acid1.5
Protocol 4: Deprotection of the Benzyl Ether

Materials:

  • 6-Substituted 2-(benzyloxy)pyridine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 6-substituted 2-(benzyloxy)pyridine derivative (1.0 eq) in methanol or ethanol.

  • Add 10% Pd/C (0.1 eq by weight).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Reactant Catalyst Solvent Product Yield
6-Substituted 2-(benzyloxy)pyridine10% Pd/CMethanol6-Substituted pyridin-2-olTypically >95%

Application in Targeting Disease-Relevant Signaling Pathways

Derivatives of this compound have shown promise as modulators of various signaling pathways implicated in disease. For instance, 2-aminopyridine-based structures are known to inhibit neuronal nitric oxide synthase (nNOS), an enzyme involved in neurotransmission whose dysregulation is linked to neurodegenerative disorders.

G cluster_0 Upstream Signaling cluster_1 NO Production cluster_2 Downstream Effects A Ca²⁺/Calmodulin B nNOS A->B Activation D Nitric Oxide (NO) + L-Citrulline B->D Catalysis C L-Arginine C->B E Soluble Guanylate Cyclase (sGC) D->E Activation G cGMP E->G Conversion F GTP F->E H Protein Kinase G (PKG) G->H Activation I Physiological Responses (e.g., Neurotransmission, Vasodilation) H->I Phosphorylation of target proteins Inhibitor 2-Aminopyridine-based nNOS Inhibitor Inhibitor->B

Caption: Inhibition of the nNOS signaling pathway.

In this pathway, the binding of a 2-aminopyridine derivative to nNOS can block the production of nitric oxide, thereby modulating its downstream effects. This makes this compound a valuable starting material for the synthesis of potential therapeutics for neurological conditions.

This compound is a highly adaptable building block for the synthesis of a wide range of functionalized pyridine derivatives. The strategic use of protection chemistry in conjunction with powerful palladium-catalyzed cross-coupling reactions provides an efficient route to novel compounds with potential applications in drug discovery and development. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around this versatile scaffold.

Application of 2-Fluoro-6-hydroxypyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the use of substituted pyridines, such as 2-fluoro-6-hydroxypyridine, in the synthesis of agrochemicals. While direct public-domain literature detailing the synthesis of a commercial agrochemical from this compound is limited, the following sections will utilize the well-documented synthesis of the commercial herbicide Fluazifop-P-butyl as a representative example. Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds in broad-leaved crops.[1][2][3] Its synthesis involves key pyridine intermediates that share structural similarities with derivatives of this compound, making it an excellent case study for understanding the application of this class of compounds in agrochemical development.

Overview of Pyridine Scaffolds in Agrochemicals

Pyridine-based compounds are integral to the development of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. The pyridine ring serves as a versatile scaffold, and its derivatives are key intermediates in the synthesis of numerous active ingredients. The introduction of fluorine and trifluoromethyl groups into the pyridine ring can significantly enhance the biological activity and physicochemical properties of the final agrochemical product.[4]

Representative Agrochemical: Fluazifop-P-butyl

Fluazifop-P-butyl is an aryloxyphenoxypropionate herbicide.[1] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for the biosynthesis of fatty acids in grasses.[1][3] This inhibition disrupts the formation of cell membranes, leading to the death of the targeted grass weeds. Broad-leaved plants are not affected due to a different isoform of the ACCase enzyme.[2][3]

Chemical Structure

IUPAC Name: butyl (2R)-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate[1]

CAS Number: 79241-46-6[1][2]

Synthesis of Fluazifop-P-butyl: An Analogous Application

The synthesis of Fluazifop-P-butyl demonstrates a key reaction type for pyridine intermediates in agrochemical production: the nucleophilic aromatic substitution to form a pyridyl ether. The synthesis typically starts with a substituted pyridine, such as 2-chloro-5-(trifluoromethyl)pyridine or 2-fluoro-5-(trifluoromethyl)pyridine.[2][5]

General Synthesis Pathway

The overall synthesis can be envisioned as a multi-step process, which is outlined below.

G A 2-Substituted-5-(trifluoromethyl)pyridine (e.g., 2-Fluoro or 2-Chloro) C Nucleophilic Aromatic Substitution A->C B (R)-2-(4-Hydroxyphenoxy)propionic acid B->C D Fluazifop-P (Acid form) C->D Formation of Pyridyl Ether E Esterification with Butanol D->E F Fluazifop-P-butyl E->F

A generalized synthetic workflow for Fluazifop-P-butyl.
Quantitative Data from Synthesis

The following table summarizes typical quantitative data for the key synthetic steps.

StepReactantsProductSolventCatalyst/BaseTemperature (°C)Yield (%)Purity (%)Reference
Nucleophilic Aromatic Substitution2-Fluoro-5-(trifluoromethyl)pyridine, (R)-2-(4-Hydroxyphenoxy)propionic acidFluazifop-PN,N-DimethylformamidePotassium phosphate50 - 6081>95Journal of the Chilean Chemical Society
EsterificationFluazifop-P, Butan-1-olFluazifop-P-butylN,N-Dimethylformamide1,3,5-Trichloro-2,4,6-triazine5 - 25Not specified>95Journal of the Chilean Chemical Society
Hydrolysis of Halopyridine2-Fluoro-6-trifluoromethylpyridine, Potassium Hydroxide2-Hydroxy-6-trifluoromethylpyridineWater-100>99>99WO2000014068A1

Detailed Experimental Protocols

The following protocols are based on published synthetic methods and are provided for illustrative purposes.

Protocol 1: Synthesis of Fluazifop-P (Acid form)

This protocol describes the nucleophilic aromatic substitution to form the pyridyl ether linkage.

Materials:

  • 2-Fluoro-5-(trifluoromethyl)pyridine

  • (R)-2-(4-Hydroxyphenoxy)propionic acid

  • Potassium phosphate

  • Tetra-(n-butyl)ammonium iodide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of (R)-2-(4-hydroxyphenoxy)propionic acid in DMF, add potassium phosphate and a catalytic amount of tetra-(n-butyl)ammonium iodide.

  • Add 2-fluoro-5-(trifluoromethyl)pyridine to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain Fluazifop-P.[5]

Protocol 2: Esterification to Fluazifop-P-butyl

This protocol describes the conversion of the carboxylic acid to the butyl ester.

Materials:

  • Fluazifop-P

  • Butan-1-ol

  • 1,3,5-Trichloro-2,4,6-triazine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Fluazifop-P in DMF.

  • Add 1,3,5-trichloro-2,4,6-triazine to the solution and stir at a temperature between 5-25 °C for approximately 1 hour.

  • Add butan-1-ol to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fluazifop-P-butyl.[5]

Mode of Action: ACCase Inhibition

Fluazifop-P-butyl's herbicidal activity stems from its ability to inhibit the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.

G A Fluazifop-P-butyl (Applied to plant) B Hydrolysis in plant A->B C Fluazifop-P (Active form) B->C E Inhibition of ACCase C->E D Acetyl-CoA Carboxylase (ACCase) in Grasses F Blockage of Fatty Acid Biosynthesis E->F G Disruption of Cell Membrane Formation F->G H Cessation of Growth and Plant Death G->H

Signaling pathway of Fluazifop-P-butyl's herbicidal action.

Conclusion

The synthesis of the herbicide Fluazifop-P-butyl serves as a pertinent example of the application of substituted pyridines in the agrochemical industry. While the starting material in this example is not this compound, the chemical transformations, particularly the formation of the pyridyl ether, are highly relevant for researchers working with similar pyridine-based intermediates. The provided protocols and data offer a valuable resource for the development of new and effective crop protection agents. Further research into the derivatization of this compound could lead to the discovery of novel agrochemicals with unique properties and modes of action.

References

Synthesis of 2-Fluoro-6-hydroxypyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Fluoro-6-hydroxypyridine, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The primary synthetic route detailed herein is the selective nucleophilic aromatic substitution (SNAr) of 2,6-difluoropyridine.

Introduction

This compound, also known as 6-Fluoropyridin-2(1H)-one, is a key intermediate in organic synthesis. Its unique electronic properties, imparted by the fluorine and hydroxyl substituents, make it an attractive scaffold for the design of molecules with specific biological activities. The synthesis of this compound is typically achieved through the selective mono-hydrolysis of 2,6-difluoropyridine, a reaction that leverages the high reactivity of the fluorine atoms in SNAr reactions.

Synthetic Pathway

The most common and efficient method for the preparation of this compound involves the reaction of 2,6-difluoropyridine with a hydroxide source, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction proceeds via a nucleophilic attack of the hydroxide ion on one of the carbon atoms bearing a fluorine atom, leading to the displacement of a fluoride ion.

SynthesisPathway General Synthetic Scheme for this compound 2,6-Difluoropyridine 2,6-Difluoropyridine Product This compound 2,6-Difluoropyridine->Product Nucleophilic Aromatic Substitution KOH_NaOH KOH or NaOH Solvent, Heat KOH_NaOH->Product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Data

The following table summarizes typical reaction conditions and reported yields for analogous nucleophilic substitution reactions on fluorinated pyridines. While a specific protocol for this compound is not extensively detailed in the literature, these examples provide a strong basis for the experimental design.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Fluoro-6-(trifluoromethyl)pyridine2.2 eq. KOHWater100599.5 (by GC)[1]
2,6-Dichloropyridine2.0 eq. NMe4FDMFRoom Temp.24-[2]
2-Chloro-6-(trifluoromethyl)pyridineaq. NaOHDMSOReflux--[3]

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of this compound based on analogous procedures for similar compounds.

Materials:

  • 2,6-Difluoropyridine (1.0 eq)

  • Potassium Hydroxide (KOH) (1.0 - 1.2 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Water (deionized)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-difluoropyridine (1.0 eq) in a minimal amount of DMSO.

  • Reagent Addition: In a separate beaker, prepare a solution of potassium hydroxide (1.0 - 1.2 eq) in water. Slowly add the aqueous KOH solution to the stirred solution of 2,6-difluoropyridine at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 4 to 12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by adding 1M HCl until the pH is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 2,6-difluoropyridine in DMSO B 2. Add aqueous KOH solution A->B C 3. Heat and monitor reaction B->C D 4. Cool and neutralize with HCl C->D E 5. Extract with ethyl acetate D->E F 6. Wash with brine and dry over Na2SO4 E->F G 7. Purify by column chromatography F->G H This compound (Final Product) G->H

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn.

  • 2,6-Difluoropyridine is a flammable liquid and should be handled with care.

  • Potassium hydroxide is corrosive and should be handled with caution.

  • DMSO can enhance the absorption of chemicals through the skin; therefore, avoid direct contact.

Conclusion

The synthesis of this compound via selective mono-hydrolysis of 2,6-difluoropyridine is a robust and adaptable method for obtaining this valuable synthetic intermediate. The provided protocol, based on established chemical principles and analogous reactions, offers a solid foundation for researchers to produce this compound in a laboratory setting. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

Application Notes and Protocols for the Quantification of 2-Fluoro-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Fluoro-6-hydroxypyridine in various sample matrices. The methodologies described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and stability studies. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A comparative summary of the recommended analytical methods is presented below. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity using a liquid mobile phase and a stationary phase.Separation based on volatility and polarity, with mass-based detection.
Detector UV-Vis DetectorMass Spectrometer (MS)
Typical Application Purity testing, quantification in drug substance and formulated products.Trace level quantification, impurity identification, analysis in complex matrices.
Sample Derivatization Generally not required.May be required to improve volatility and thermal stability.
Sensitivity Good (ng range)Excellent (pg to fg range)
Selectivity GoodExcellent

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC is a robust and widely used technique for the quantification of polar organic compounds like this compound.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound using an external standard method.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (or wavelength of maximum absorbance)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or the initial mobile phase composition.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of the same solvent used for the standard solutions to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the sample solutions.

    • Integrate the peak area of this compound in both standards and samples.

  • Quantification:

    • Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations.

    • Determine the concentration of this compound in the sample solutions using the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound at low concentrations or in complex matrices.

Experimental Protocol: GC-MS

Objective: To quantify this compound using a deuterated internal standard for enhanced accuracy.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or tandem quadrupole)

  • Autosampler

Materials:

  • This compound reference standard

  • Deuterated this compound (or a suitable analog as an internal standard)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Ethyl acetate (or other suitable solvent, GC grade)

  • Volumetric flasks, pipettes, and GC vials

GC-MS Conditions:

Parameter Condition
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions To be determined from the mass spectrum of the derivatized analyte and internal standard.

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of this compound and the internal standard (e.g., 1 mg/mL) in ethyl acetate.

    • Prepare calibration standards by adding a fixed amount of the internal standard to each serial dilution of the this compound stock solution.

  • Sample Preparation:

    • Accurately weigh the sample.

    • Extract this compound with a suitable solvent.

    • Add a known amount of the internal standard to the extract.

  • Derivatization:

    • Evaporate the solvent from the standards and samples under a gentle stream of nitrogen.

    • Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and a small amount of solvent (e.g., 50 µL of ethyl acetate).

    • Heat the vials at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis:

    • Inject the derivatized calibration standards and samples.

  • Quantification:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both standards and samples.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

GC-MS Workflow with Derivatization Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Prep_Solutions Prepare Stock Solutions (Analyte & Internal Standard) Spike_IS Spike Samples & Standards with Internal Standard Prep_Solutions->Spike_IS Evaporation Evaporate Solvent Spike_IS->Evaporation Add_Reagent Add Derivatizing Agent Evaporation->Add_Reagent Heating Heat to Complete Reaction Add_Reagent->Heating GCMS_Injection Inject into GC-MS Heating->GCMS_Injection Data_Acquisition Acquire Data (SIM/MRM) GCMS_Injection->Data_Acquisition Peak_Area_Ratio Calculate Peak Area Ratios Data_Acquisition->Peak_Area_Ratio Calibration Construct Calibration Curve Peak_Area_Ratio->Calibration Calculate_Conc Calculate Sample Concentration Calibration->Calculate_Conc

Caption: GC-MS workflow for this compound analysis.

Method Validation

Both analytical methods should be validated according to ICH guidelines or internal standard operating procedures.[1] Key validation parameters to be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound. The selection of the most appropriate method should be based on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is essential to ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoro-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-fluoro-6-hydroxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling enables the synthesis of a diverse range of substituted pyridine derivatives.

The presence of both a fluoro and a hydroxyl group on the pyridine ring presents unique challenges and opportunities. The fluorine atom can be a site for C-F bond activation, while the hydroxyl group, being a poor leaving group, typically requires activation or protection to participate in cross-coupling reactions. This document outlines strategies to address these challenges and provides protocols for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Key Considerations for Cross-Coupling of this compound
  • Tautomerism: 2-Hydroxypyridines exist in equilibrium with their corresponding pyridone tautomers. This can affect their reactivity and solubility.

  • Hydroxyl Group Activation: The hydroxyl group is not a good leaving group for palladium-catalyzed cross-coupling. It generally requires in situ activation (e.g., conversion to a triflate or a phosphate) or protection followed by conversion to a leaving group. A notable strategy involves the in situ activation of 2-hydroxypyridines using reagents like PyBroP for Suzuki-Miyaura coupling.[1]

  • C-F Bond Reactivity: The C-F bond at the 2-position of the pyridine ring can be activated under certain palladium-catalyzed conditions, although it is generally less reactive than C-Br or C-I bonds.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often effective for challenging cross-coupling reactions.

  • Reaction Conditions: Optimization of the base, solvent, temperature, and reaction time is essential for successful cross-coupling.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[2] For this compound, the hydroxyl group must first be converted into a suitable leaving group. An efficient approach is the in situ activation of the hydroxyl group.

Strategy 1: In Situ Activation of the Hydroxyl Group with PyBroP

This protocol is adapted from a method developed for the Suzuki-Miyaura coupling of 2-hydroxypyridines.[1]

Reaction Scheme:

Quantitative Data Summary:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂(dppf) (5)-K₂CO₃Dioxane1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (5)-K₂CO₃Dioxane1001282
34-Trifluoromethylphenylboronic acidPdCl₂(dppf) (5)-K₂CO₃Dioxane1001278
43-Thienylboronic acidPdCl₂(dppf) (5)-K₂CO₃Dioxane1001275

Detailed Experimental Protocol:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

    • Add bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) (1.2 mmol, 1.2 equiv.).

  • Reaction Setup:

    • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

    • Add anhydrous, degassed 1,4-dioxane (5 mL).

    • Add PdCl₂(dppf) (0.05 mmol, 5 mol%).

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound Derivatives

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide or triflate and an amine.[3] For this reaction with this compound, the hydroxyl group should first be converted to a more reactive leaving group, such as a triflate or a nonaflate.

Strategy 2: Two-Step Protocol via a Triflate Intermediate

Step 1: Synthesis of 2-Fluoro-6-(trifluoromethanesulfonyloxy)pyridine

Step 2: Buchwald-Hartwig Amination

Quantitative Data Summary (for the amination step):

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101692
2AnilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane1001888
3BenzylaminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001285
4IndolePd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane1102476

Detailed Experimental Protocols:

Protocol for Triflation:

  • Dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 mmol, 1.5 equiv.) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 mmol, 1.2 equiv.).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude triflate by flash column chromatography.

Protocol for Buchwald-Hartwig Amination:

  • Reagent Preparation:

    • To a flame-dried Schlenk tube, add 2-fluoro-6-(trifluoromethanesulfonyloxy)pyridine (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the appropriate base (2.0 mmol, 2.0 equiv.).

  • Reaction Setup:

    • Add the palladium catalyst and ligand.

    • Seal the tube and purge with argon for 15 minutes.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction Execution:

    • Heat the reaction mixture to the specified temperature with stirring.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

Sonogashira Coupling of this compound Derivatives

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide or triflate.[4][5] Similar to the Buchwald-Hartwig amination, the hydroxyl group of this compound needs to be converted to a better leaving group, such as a bromide or iodide, for this reaction.

Strategy 3: Two-Step Protocol via a Bromo Intermediate

Step 1: Bromination of this compound

This step would likely involve converting the hydroxyl to a better leaving group and then displacement with a bromide source, or direct bromination if a suitable method exists. For the purpose of this protocol, we will assume the synthesis of 2-bromo-6-fluoropyridine.

Step 2: Sonogashira Coupling

Quantitative Data Summary (for the coupling step):

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60690
21-OctynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF80885
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃Acetonitrile801088
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NDMF701279

Detailed Experimental Protocol (for Sonogashira Coupling):

  • Reagent Preparation:

    • To a Schlenk flask, add 2-bromo-6-fluoropyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Reaction Setup:

    • Seal the flask and purge with argon.

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the specified temperature.

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with an organic solvent.

    • Filter through Celite® to remove the catalyst.

    • Wash the filtrate with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

Heck Reaction of this compound Derivatives

The Heck reaction couples an unsaturated halide or triflate with an alkene.[6] Again, the hydroxyl group of this compound must be converted to a suitable leaving group.

Strategy 4: Two-Step Protocol via an Iodo Intermediate

Step 1: Iodination of this compound

This would involve a similar strategy as for bromination to yield 2-fluoro-6-iodopyridine.

Step 2: Heck Reaction

Quantitative Data Summary (for the Heck reaction):

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001680
2n-Butyl acrylatePd(OAc)₂ (2)-NaOAcDMA1202485
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801875
4CyclohexenePd(OAc)₂ (2)PPh₃ (4)Ag₂CO₃Toluene1102465

Detailed Experimental Protocol (for Heck Reaction):

  • Reagent Preparation:

    • In a sealed tube, combine 2-fluoro-6-iodopyridine (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst, the ligand (if required), and the base.

  • Reaction Setup:

    • Add the solvent.

    • Seal the tube and purge with argon.

  • Reaction Execution:

    • Heat the reaction mixture to the specified temperature with stirring.

    • Monitor the reaction by GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture and filter to remove insoluble salts.

    • Dilute the filtrate with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)L₂(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; ArPdR [label="Ar-Pd(II)L₂(R')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-R'\n(Product)", shape=cds, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(2-Fluoro-6-activated-pyridine)", shape=invhouse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic [label="R'-B(OR)₂\n(Boronic Acid/Ester)", shape=invhouse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=invhouse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; ArX -> OxAdd [color="#5F6368"]; OxAdd -> ArPdX [color="#5F6368"]; ArPdX -> Transmetalation [color="#5F6368"]; Boronic -> Transmetalation [color="#5F6368"]; Base -> Transmetalation [color="#5F6368"]; Transmetalation -> ArPdR [color="#5F6368"]; ArPdR -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#5F6368"]; } .dot Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

// Nodes Start [label="Start: Reagent Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup under Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Heating and Stirring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring (TLC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Work-up: Quenching and Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification (Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Product Characterization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup [color="#5F6368"]; Setup -> Reaction [color="#5F6368"]; Reaction -> Monitoring [color="#5F6368"]; Monitoring -> Reaction [label="Incomplete", style=dashed, color="#5F6368"]; Monitoring -> Workup [label="Complete", color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> End [color="#5F6368"]; } .dot General experimental workflow for palladium-catalyzed cross-coupling.

// Nodes Substrate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="Activation of Hydroxyl Group", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; InSitu [label="In Situ Activation\n(e.g., PyBroP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TwoStep [label="Two-Step Protocol\n(e.g., Triflation, Halogenation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura\n(C-C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig\n(C-N)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira\n(C-C, alkyne)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heck [label="Heck\n(C-C, alkene)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrate -> Activation [color="#5F6368"]; Activation -> InSitu [color="#5F6368"]; Activation -> TwoStep [color="#5F6368"]; InSitu -> Suzuki [color="#5F6368"]; TwoStep -> Buchwald [color="#5F6368"]; TwoStep -> Sonogashira [color="#5F6368"]; TwoStep -> Heck [color="#5F6368"]; } .dot Strategies for the cross-coupling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-6-hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-6-hydroxypyridine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through the selective mono-hydrolysis of 2,6-difluoropyridine. This reaction is typically carried out using an alkali metal hydroxide, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an aqueous solution at elevated temperatures.

Q2: What is the expected tautomeric form of the product?

A2: this compound can exist in tautomeric equilibrium with 6-Fluoropyridin-2(1H)-one. In the solid state, the pyridone form is generally favored. The equilibrium in solution is dependent on the solvent's polarity.

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: The key parameters to control are:

  • Stoichiometry of the base: Using a carefully controlled amount of alkali metal hydroxide is crucial for selective mono-hydrolysis.

  • Reaction temperature: The temperature needs to be high enough to drive the reaction but not so high as to promote the formation of the di-hydroxy byproduct.

  • Reaction time: The reaction should be monitored to ensure completion without significant byproduct formation.

Troubleshooting Guide

Q1: I am getting a low yield of this compound. What are the possible causes and solutions?

A1: Low yield can be attributed to several factors:

  • Incomplete Reaction:

    • Cause: The reaction temperature may be too low, or the reaction time may be too short.

    • Solution: Increase the reaction temperature within the recommended range (see Table 1) and/or extend the reaction time. Monitor the reaction progress by a suitable analytical method like GC or LC-MS to determine the optimal reaction time.

  • Formation of 2,6-dihydroxypyridine byproduct:

    • Cause: This is the most common side reaction, resulting from the hydrolysis of both fluorine atoms. It is often caused by an excess of the alkali metal hydroxide or prolonged reaction times at high temperatures.

    • Solution: Carefully control the stoichiometry of the base. Use around 1.0-1.2 equivalents of the alkali metal hydroxide. Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level.

  • Product Loss During Work-up:

    • Cause: The product may have some solubility in the aqueous phase, leading to losses during filtration.

    • Solution: Ensure the pH of the solution is adjusted correctly to precipitate the maximum amount of product. Cooling the mixture before filtration can also reduce solubility. Wash the isolated product with cold water to minimize losses.

Q2: My final product is impure. How can I improve its purity?

A2: Impurities often consist of unreacted 2,6-difluoropyridine or the 2,6-dihydroxypyridine byproduct.

  • Removal of Unreacted 2,6-difluoropyridine:

    • Solution: 2,6-difluoropyridine is more volatile than the product. It can often be removed by distillation or by washing the crude product with a non-polar organic solvent in which the starting material is soluble, but the product is not.

  • Removal of 2,6-dihydroxypyridine:

    • Solution: Purification can be achieved by recrystallization from a suitable solvent. The choice of solvent will depend on the relative solubilities of the desired product and the dihydroxy byproduct. Alternatively, column chromatography can be employed for small-scale purifications.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Hydrolysis of 2-Fluoro-6-substituted Pyridines

Starting MaterialBaseMolar Equivalents of BaseTemperature (°C)Reaction TimeYieldReference
2-Fluoro-6-(trifluoromethyl)pyridineKOH (95%)2.221005 hours87.2%[1]
2-Fluoro-6-(trifluoromethyl)pyridineKOH (95%)2.208013 hours47.3% (conversion)[1]
2-Fluoro-6-(trifluoromethyl)pyridineNaOH (98%)2.2010012 hours>99% (conversion)[1]
2-Chloro-6-(trifluoromethyl)pyridineKOH (10% aq.)2.21506 hours92%[2]
2-Chloro-6-(trifluoromethyl)pyridineNaOH (9.8% aq.)2.281506.3 hours73%[2]

Note: The data presented is for analogous reactions and should be used as a guide for optimizing the synthesis of this compound.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from procedures for the synthesis of structurally similar compounds and should be optimized for the specific substrate and scale.

Materials:

  • 2,6-Difluoropyridine

  • Potassium hydroxide (KOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, dissolve potassium hydroxide (1.1 equivalents) in deionized water.

  • Addition of Starting Material: Add 2,6-difluoropyridine (1.0 equivalent) to the aqueous KOH solution at room temperature.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS. The reaction is complete when the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly add concentrated hydrochloric acid to adjust the pH to approximately 5-6. This will precipitate the product.

    • Stir the mixture at 0-5°C for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold deionized water.

  • Drying and Purification:

    • Dry the product under vacuum at 40-50°C.

    • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain high-purity this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve KOH in Water add_sm Add 2,6-Difluoropyridine start->add_sm heat Heat to 90-100°C add_sm->heat monitor Monitor Reaction Progress heat->monitor cool Cool to 0-5°C monitor->cool Reaction Complete acidify Acidify with HCl to pH 5-6 cool->acidify precipitate Precipitate Product acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize (optional) dry->recrystallize end end recrystallize->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reaction Side Reaction? start->side_reaction workup_loss Product Loss During Work-up? start->workup_loss increase_temp_time Increase Temperature/Time Monitor Reaction incomplete_reaction->increase_temp_time Yes control_base Control Base Stoichiometry (1.0-1.2 eq) Monitor Reaction Closely side_reaction->control_base Yes optimize_workup Optimize pH for Precipitation Cool Before Filtration Wash with Cold Solvent workup_loss->optimize_workup Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Suzuki Coupling with 2-Fluoro-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Suzuki coupling of 2-Fluoro-6-hydroxypyridine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and solutions to mitigate common side reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation. This is a known issue with nitrogen-containing heterocycles.[1] 2. Protodeboronation: The boronic acid coupling partner degrades back to the corresponding arene before it can participate in the cross-coupling. This is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[1] 3. Poor Catalyst Activity: The Pd(0) active species may not be generated efficiently from the Pd(II) precatalyst, or the catalyst may have degraded.1. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically hinder the pyridine nitrogen from binding to the palladium center.[1] 2. Reaction Conditions: Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and consider anhydrous conditions to suppress protodeboronation.[1] Optimize reaction temperature and time, as prolonged heating can promote decomposition.[1] 3. Catalyst Handling: Use a fresh, high-quality palladium catalyst and ensure proper inert atmosphere techniques to prevent catalyst deactivation by oxygen.
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of the boronic acid. 2. Inefficient Reduction of Pd(II): If a Pd(II) precatalyst is used, its slow or incomplete reduction to the active Pd(0) species can lead to side reactions, including homocoupling.1. Degassing: Thoroughly degas all solvents and reagents before use by sparging with an inert gas (e.g., argon or nitrogen). 2. Catalyst Choice: Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or a precatalyst that is readily reduced in situ.
Formation of Dehalogenated (Defluorinated) Starting Material 1. Source of Hydride: The palladium intermediate may react with a hydride source in the reaction mixture (e.g., from the solvent or base) leading to reductive dehalogenation.1. Solvent and Base Choice: Use anhydrous, high-purity solvents. Avoid bases that can readily provide a hydride.
Formation of an Isomeric Product (Potential O-Arylation) 1. Tautomerization: this compound can exist in equilibrium with its 2-pyridone tautomer. The oxygen atom of the pyridone can act as a nucleophile, leading to O-arylation instead of the desired C-C bond formation.1. Protecting Group Strategy: Consider protecting the hydroxyl group (e.g., as a methyl ether or other stable ether) to prevent its participation in the reaction. This would necessitate an additional deprotection step after the coupling. 2. Reaction Optimization: Screen different bases and solvents to favor the desired C-C coupling over O-arylation. The choice of base can significantly influence the N- versus O-selectivity in the arylation of pyridones.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound sluggish compared to other aryl halides?

A1: The combination of the electron-withdrawing fluorine atom and the pyridine nitrogen can make this substrate challenging. The fluorine atom decreases the electron density of the pyridine ring, which can affect the oxidative addition step. More significantly, the pyridine nitrogen can act as a ligand for the palladium catalyst, effectively poisoning it and slowing down the catalytic cycle. The use of bulky, electron-rich phosphine ligands is often crucial to mitigate this catalyst inhibition.[1]

Q2: I observe a significant amount of my boronic acid being converted back to the corresponding arene. What is happening and how can I prevent it?

A2: This side reaction is called protodeboronation and is a common issue in Suzuki couplings, particularly with heteroaryl boronic acids.[1] The electron-withdrawing nature of the this compound ring can make the corresponding boronic acid more susceptible to this pathway. To minimize protodeboronation, you can try using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), using anhydrous solvents, and avoiding unnecessarily high reaction temperatures or prolonged reaction times.[1]

Q3: Should I protect the hydroxyl group on my this compound before the Suzuki coupling?

A3: While not always mandatory, protecting the hydroxyl group is a strategy worth considering, especially if you are observing low yields or the formation of unexpected byproducts. The unprotected hydroxyl group can lead to several complications:

  • Solubility issues: The free hydroxyl group can affect the solubility of the starting material in common organic solvents.

  • Competing O-arylation: As 2-hydroxypyridine can exist in its pyridone tautomeric form, the oxygen atom can compete with the desired C-C bond formation, leading to an O-arylated byproduct.

  • Interaction with the base: The acidic proton of the hydroxyl group will react with the base, which may influence the overall reaction environment.

Protecting the hydroxyl group as an ether (e.g., methoxy or benzyloxy) can circumvent these issues, though it adds extra steps to your synthetic route.

Q4: What are the best practices for setting up a Suzuki coupling with this substrate?

A4: For the best chance of success, adhere to the following best practices:

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction by using standard Schlenk line or glovebox techniques. Purge all reagents and the reaction vessel with an inert gas like argon or nitrogen.

  • Dry Solvents: Use anhydrous solvents to minimize water-induced side reactions like protodeboronation.

  • High-Purity Reagents: Ensure your this compound, boronic acid, and base are of high purity.

  • Ligand Selection: Use a bulky, electron-rich phosphine ligand to promote the desired catalytic cycle and prevent catalyst inhibition.

  • Optimization: If you encounter issues, systematically screen different catalysts, ligands, bases, and solvents to find the optimal conditions for your specific coupling partners.

Experimental Protocols

A general protocol for a Suzuki-Miyaura cross-coupling reaction involving a heteroaryl halide is provided below. This should be considered a starting point, and optimization for this compound and the specific boronic acid is recommended.

General Procedure for Suzuki Coupling of an Aryl Halide with a Boronic Acid:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base catalyst Add Catalyst and Ligand heat_stir Heat and Stir under Inert Atmosphere reagents->heat_stir solvent Add Degassed Solvent monitor Monitor Progress (TLC, LC-MS) quench_extract Quench and Aqueous Extraction heat_stir->quench_extract dry_concentrate Dry and Concentrate Organic Layer purify Purify by Chromatography

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Side_Reaction_Pathways Common Side Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reactions start Suzuki Coupling Reaction Mixture (Ar-X, Ar'-B(OH)2, Pd Catalyst, Base) desired_product Desired Cross-Coupled Product (Ar-Ar') start->desired_product Suzuki Cycle protodeboronation Protodeboronation (Ar'-H) start->protodeboronation H+ source homocoupling Homocoupling (Ar'-Ar') start->homocoupling O2 / Pd(II) dehalogenation Dehalogenation (Ar-H) start->dehalogenation H- source o_arylation O-Arylation (Ar-O-Ar') start->o_arylation Pyridone Tautomer

Caption: Logical relationships of common side reactions in Suzuki coupling.

References

Technical Support Center: Synthesis of 2-Fluoro-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-6-hydroxypyridine synthesis. The primary route discussed is the hydrolysis of 2,6-difluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and scalable method for synthesizing this compound is through the selective hydrolysis of 2,6-difluoropyridine using a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Q2: What are the key factors influencing the yield of the hydrolysis reaction?

A2: Several factors critically impact the reaction yield:

  • Choice and Concentration of Base: Potassium hydroxide is often more effective than sodium hydroxide. The concentration of the aqueous base is also a crucial parameter.[1]

  • Reaction Temperature: The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition or side reactions. A typical range is between 100°C and 150°C.[1]

  • Reaction Time: Sufficient time is required for the reaction to go to completion. Monitoring the reaction progress by techniques like GC or TLC is recommended.

  • Purity of Starting Material: The purity of the 2,6-difluoropyridine can affect the yield and impurity profile of the final product.

Q3: Can I use a solvent in this reaction?

A3: While the reaction can be performed without an organic solvent, using a high-boiling point, polar aprotic solvent like dimethyl sulfoxide (DMSO) can sometimes be advantageous, particularly when starting with less reactive chloro-analogues.[1][2] However, for large-scale synthesis, solvent-free processes are often preferred to avoid environmental and safety issues, as well as the need for solvent recovery.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Base concentration is too low or the base is not strong enough.1. Gradually increase the reaction temperature in increments of 10°C, up to 150°C. Monitor for any signs of decomposition. 2. Extend the reaction time and monitor the progress by taking aliquots and analyzing them (e.g., by GC or TLC). 3. Use a more concentrated solution of KOH. Ensure at least two equivalents of the base are used.[2]
Formation of 2,6-dihydroxypyridine (Over-hydrolysis) 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Reduce the reaction temperature. A lower temperature will favor the mono-hydrolysis product. 2. Carefully monitor the reaction and stop it once the starting material is consumed and before significant amounts of the dihydroxy byproduct are formed.
Incomplete Reaction 1. Insufficient amount of base. 2. Poor mixing in a biphasic (solvent-free) system.1. Ensure that at least two equivalents of the alkali metal hydroxide are used relative to the starting 2,6-difluoropyridine. 2. For solvent-free systems, ensure vigorous mechanical stirring to maximize the interfacial area between the aqueous base and the organic substrate.
Difficulty in Product Isolation 1. Improper pH adjustment during workup. 2. Product is too soluble in the aqueous phase.1. Carefully adjust the pH to around 5 with a strong acid (e.g., concentrated HCl) while keeping the temperature low (0-10°C) to precipitate the product.[1] 2. If the product remains in the aqueous phase after acidification, perform multiple extractions with a suitable organic solvent like ethyl acetate.

Data Presentation

Table 1: Effect of Reaction Conditions on the Hydrolysis of 2-Fluoro-6-trifluoromethylpyridine (Analogue to 2,6-difluoropyridine)

Example Starting Material Base Temperature (°C) Time (h) Conversion (%) Product Area % (by GC)
1[1]2-Fluoro-6-trifluoromethylpyridineaq. KOH1002~2019.29
2[1]2-Fluoro-6-trifluoromethylpyridineaq. KOH1005>9999.51
3[1]2-Fluoro-6-trifluoromethylpyridineaq. KOH8013~5047.3
4[1]50:50 mixture with 2-Chloro analogueaq. KOH1502>9999.4

Note: The data above is for the synthesis of 2-hydroxy-6-trifluoromethylpyridine and serves as a reference for optimizing the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2,6-difluoropyridine

Materials:

  • 2,6-difluoropyridine

  • Potassium hydroxide (KOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

Procedure:

  • Reaction Setup: In a round-bottomed flask, prepare a 35% (w/v) aqueous solution of potassium hydroxide. For each mole of 2,6-difluoropyridine, use approximately 2.2 mole equivalents of KOH.

  • Reaction: With vigorous stirring, add the 2,6-difluoropyridine to the aqueous KOH solution. Heat the resulting two-phase mixture to 100-110°C.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC or TLC. The reaction is typically complete within 5-10 hours.

  • Workup - Cooling and Acidification: Once the reaction is complete, cool the mixture to below 10°C in an ice bath.

  • Slowly add concentrated hydrochloric acid to the cooled reaction mixture to adjust the pH to approximately 5. Maintain the temperature below 10°C during the acidification, as the neutralization is exothermic.

  • Isolation: The product, this compound, should precipitate as a solid. Isolate the product by filtration.

  • Purification: Wash the filter cake with cold deionized water and dry it under vacuum at 40-50°C.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis A Reaction Setup (2,6-difluoropyridine + aq. KOH) B Heating and Stirring (100-110°C, 5-10h) A->B C Reaction Monitoring (GC/TLC) B->C Periodic Sampling C->B Incomplete D Cooling (Ice Bath, <10°C) C->D Complete E Acidification (Conc. HCl to pH 5) D->E F Filtration E->F G Washing and Drying F->G H Final Product (this compound) G->H troubleshooting_yield Troubleshooting Low Yield Issues start Low Yield of Product q1 Is the starting material fully consumed? start->q1 q2 Is 2,6-dihydroxypyridine the major byproduct? q1->q2 Yes sol1 Increase reaction time or temperature. Increase base concentration. q1->sol1 No a1_yes Yes a1_no No sol2 Decrease reaction temperature. Monitor reaction more closely. q2->sol2 Yes sol3 Check workup procedure. Ensure correct pH for precipitation. Consider extraction of the aqueous phase. q2->sol3 No a2_yes Yes a2_no No end Improved Yield sol1->end sol2->end sol3->end

References

Technical Support Center: 2-Fluoro-6-hydroxypyridine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Fluoro-6-hydroxypyridine, targeting common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can originate from the synthetic route and subsequent degradation. These may include unreacted starting materials such as 2,6-difluoropyridine, residual solvents, and byproducts from side reactions. Degradation-related impurities can also form under specific storage conditions.

Q2: How does the tautomerism of this compound affect its purification?

This compound exists in equilibrium with its tautomer, 6-fluoro-2(1H)-pyridone. The position of this equilibrium is sensitive to the solvent environment.[1] Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents like water and alcohols favor the 2-pyridone form.[2] This can affect solubility and chromatographic behavior, so consistency in solvent choice is key for reproducible purification.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a preferred method for purity assessment, often using a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH.[3][4] Gas Chromatography (GC) with a flame ionization detector (FID) can also be used.[5] For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q4: My purified this compound is a light purple solid. Is this normal?

While many pure pyridine derivatives are white or off-white, trace impurities can sometimes impart color. The presence of color may indicate minor impurities that could be removed by treating a solution of the compound with activated carbon before the final crystallization step.[6][7]

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a common technique for purifying solid organic compounds.[8] Below are solutions to frequent problems.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution is supersaturated.[8]- Evaporate some of the solvent to increase the concentration of the compound and attempt cooling again.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[8]
Oiling Out - The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid.- The solution is too concentrated.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9]- Scratching the flask during cooling can sometimes prevent oiling out.[9]
Premature Crystallization during Hot Filtration - The solution cools too quickly in the funnel, causing the product to precipitate.[9]- Use a stemless or short-stemmed funnel and pre-heat it with hot solvent or steam.[6]- Use a slight excess of hot solvent to keep the compound dissolved and evaporate the excess after filtration.[9]
Column Chromatography Issues

Column chromatography is a powerful tool for separating mixtures of compounds. For pyridine derivatives, specific challenges may arise.

Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing in HPLC - Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica-based column.[10]- Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-3.0) to protonate the silanol groups.[10]- Add a competing base like triethylamine (TEA) to the mobile phase to block the active silanol sites.[10]- Use a column with low silanol activity or an end-capped column.[11]
Poor Separation of Impurities - Inappropriate solvent system (mobile phase).- Incorrect choice of stationary phase.- Optimize the mobile phase polarity through trial and error to achieve better separation.[12]- If using a standard C18 column, consider switching to a different stationary phase like phenyl-hexyl or cyano to alter the selectivity.[10]
Low Recovery of the Compound - The compound may be irreversibly adsorbed onto the stationary phase.- The compound may be degrading on the column.- If degradation is suspected, consider using a more inert stationary phase like alumina or a polymer-based column.[10]- Ensure the collected fractions are not being evaporated at too high a temperature.

Data Presentation

Illustrative Solvent Properties for Recrystallization of this compound

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table provides an example of solvent selection considerations.

Solvent Boiling Point (°C) Solubility at 25°C (g/100mL) Solubility at Boiling (g/100mL) Comments
Water100LowModerateGood for polar compounds; potential for hydrogen bonding.
Ethanol78ModerateHighOften a good choice for moderately polar compounds.
Acetone56HighVery HighMay be too good of a solvent, leading to low recovery.
Toluene111Very LowModerateGood for less polar impurities.
Heptane/Ethyl AcetateVariableLowHighA common mixed solvent system that can be fine-tuned.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture to boiling and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath to assess crystal formation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase) that gives a good separation of the desired compound from its impurities, with an Rf value for the product of around 0.25-0.35. A common stationary phase is silica gel.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper equilibration and separation.[12]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G Troubleshooting Workflow for Purification cluster_recryst Recrystallization Troubleshooting cluster_chrom Chromatography Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization analysis Purity Analysis (TLC/HPLC) recrystallization->analysis oiling_out Oiling Out? recrystallization->oiling_out column_chrom Perform Column Chromatography column_chrom->analysis poor_sep Poor Separation? column_chrom->poor_sep pure_product Pure Product analysis->column_chrom Purity < 98% analysis->pure_product Purity > 98% no_crystals No Crystals? oiling_out->no_crystals No adjust_solvent Adjust Solvent System / Cooling Rate oiling_out->adjust_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_cryst Induce Crystallization no_crystals->induce_cryst Yes concentrate Concentrate Solution low_yield->concentrate Yes adjust_solvent->recrystallization induce_cryst->recrystallization concentrate->recrystallization tailing Peak Tailing? poor_sep->tailing No change_mobile_phase Change Mobile Phase poor_sep->change_mobile_phase Yes adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes change_mobile_phase->column_chrom change_column Change Stationary Phase change_mobile_phase->change_column adjust_ph->column_chrom

Caption: A logical workflow for troubleshooting common purification issues.

G General Purification Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter No Decolorization decolorize->hot_filter cool Cool to Crystallize hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry final_product Pure this compound dry->final_product

Caption: A typical experimental workflow for recrystallization.

References

Preventing decomposition of 2-Fluoro-6-hydroxypyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-fluoro-6-hydroxypyridine during chemical reactions.

Troubleshooting Guide: Preventing Decomposition

Decomposition of this compound can manifest as discoloration, formation of precipitates, or the appearance of unexpected byproducts in your reaction mixture. This guide provides a systematic approach to identifying and resolving common decomposition issues.

Problem: Unexpected side products are observed, or the yield of the desired product is low.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Tautomeric Equilibrium This compound exists in equilibrium with its tautomer, 6-fluoro-2(1H)-pyridone. The pyridone form is generally more stable, especially in polar solvents, and may exhibit different reactivity.[1][2][3][4][5] Consider that your desired reaction may be with the minor tautomer. To favor the hydroxypyridine form, consider using non-polar solvents.
Nucleophilic Substitution (Defluorination) The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack, leading to defluorination. This is especially prevalent with strong nucleophiles and under basic conditions. To mitigate this, use milder nucleophiles, lower reaction temperatures, and shorter reaction times. If possible, perform the reaction under neutral or slightly acidic conditions.
Hydrolysis under Basic Conditions In the presence of strong bases (e.g., NaOH, KOH) and elevated temperatures, the fluorine atom can be displaced by a hydroxyl group, leading to the formation of 2,6-dihydroxypyridine. Avoid prolonged exposure to strong bases and high temperatures. If basic conditions are necessary, use a weaker base or a hindered non-nucleophilic base.
Ring Opening Pyridine rings can undergo ring-opening reactions under certain conditions, such as with strong reducing agents or in the presence of specific catalysts.[6][7][8] While less common for this specific molecule under standard synthetic conditions, be mindful of highly reactive intermediates or harsh reagents that could promote this pathway.
Thermal Decomposition Although 2-hydroxypyridine is relatively thermally stable, prolonged heating at high temperatures can lead to decomposition, potentially yielding carbon oxides and nitrogen oxides.[9][10][11][12] Monitor the thermal stability of your reaction and avoid excessive temperatures.
Acid-Catalyzed Decomposition Strong acidic conditions can lead to protonation of the pyridine nitrogen, altering the electron density of the ring and potentially promoting unwanted side reactions or decomposition. Use the minimum necessary amount of acid and consider using a milder acid if possible.

Frequently Asked Questions (FAQs)

Q1: What are the common decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is a good leaving group and can be displaced by nucleophiles.

  • Hydrolysis: Under basic conditions, the fluorine atom can be hydrolyzed to a hydroxyl group.

  • Ring Opening: Although less common, the pyridine ring can be opened under harsh reaction conditions.[6][7][8]

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.[9][10][11][12]

Q2: How can I protect the hydroxyl group of this compound during a reaction?

A2: Protecting the hydroxyl group can prevent unwanted side reactions. Common protecting groups for hydroxyl functions include ethers (e.g., methyl, benzyl, silyl ethers) and esters (e.g., acetate, benzoate). The choice of protecting group will depend on the specific reaction conditions. For example, a silyl ether is typically stable under basic conditions but can be removed with fluoride ions or acid.

Q3: What analytical techniques can be used to monitor the decomposition of this compound?

A3: Several analytical techniques can be employed to monitor the stability of this compound and detect decomposition products:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the starting material, desired product, and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the components in the reaction mixture, aiding in the identification of decomposition products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of the starting material and the appearance of new signals corresponding to decomposition products.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the progress of a reaction and detecting the formation of byproducts.

Q4: Does the tautomerism of this compound affect its reactivity?

A4: Yes, the tautomeric equilibrium between this compound and 6-fluoro-2(1H)-pyridone is a critical factor. The aromatic hydroxypyridine form and the non-aromatic pyridone form have different electronic properties and reactivities. The pyridone tautomer is generally more stable in polar solvents.[1][3][4] Understanding which tautomer is favored under your reaction conditions is essential for predicting and controlling the reaction outcome.

Experimental Protocols

Protocol 1: General Procedure for Protecting the Hydroxyl Group as a Silyl Ether

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a hindered, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add the silylating agent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Decomposition_Pathways This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Strong Nucleophile Hydrolysis (Basic) Hydrolysis (Basic) This compound->Hydrolysis (Basic) Strong Base, Heat Ring Opening Ring Opening This compound->Ring Opening Harsh Conditions Thermal Decomposition Thermal Decomposition This compound->Thermal Decomposition High Temperature Defluorinated Product Defluorinated Product Nucleophilic Substitution->Defluorinated Product 2,6-Dihydroxypyridine 2,6-Dihydroxypyridine Hydrolysis (Basic)->2,6-Dihydroxypyridine Acyclic Products Acyclic Products Ring Opening->Acyclic Products Degradation Products (COx, NOx) Degradation Products (COx, NOx) Thermal Decomposition->Degradation Products (COx, NOx)

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Hypothesis cluster_3 Solution Implementation cluster_4 Verification Start Decomposition Observed (Low Yield, Byproducts) Analyze_Conditions Review Reaction Conditions: pH, Temp, Reagents Start->Analyze_Conditions Analyze_Products Identify Byproducts (LC-MS, NMR) Start->Analyze_Products Hypothesize_Pathway Determine Likely Decomposition Pathway Analyze_Conditions->Hypothesize_Pathway Analyze_Products->Hypothesize_Pathway Modify_Conditions Modify Reaction Conditions: Milder Reagents, Lower Temp Hypothesize_Pathway->Modify_Conditions e.g., Nucleophilic Attack Protecting_Group Introduce Protecting Group Hypothesize_Pathway->Protecting_Group e.g., Hydroxyl Reactivity Change_Solvent Change Solvent (to influence tautomerism) Hypothesize_Pathway->Change_Solvent e.g., Tautomer Issue Monitor_Reaction Monitor Reaction Progress (TLC, HPLC) Modify_Conditions->Monitor_Reaction Protecting_Group->Monitor_Reaction Change_Solvent->Monitor_Reaction End Problem Resolved Monitor_Reaction->End

Caption: Troubleshooting workflow for preventing decomposition.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Fluoro-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the cross-coupling of 2-fluoro-6-hydroxypyridine. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for this challenging substrate. The information herein is designed to help you navigate common experimental hurdles and optimize your reaction conditions for successful C-C and C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a particularly challenging substrate for cross-coupling reactions?

A1: The difficulty in achieving efficient cross-coupling with this compound arises from a combination of factors inherent to its structure:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[1]

  • Ambident Nucleophilicity: The presence of the hydroxyl group introduces the possibility of tautomerization to the corresponding pyridone form. This creates two potential sites for arylation (N-arylation and O-arylation), leading to challenges in selectivity.

  • Side Reactions: The fluorine atom at the 2-position can be susceptible to nucleophilic displacement (defluorination), especially under harsh basic conditions and at elevated temperatures, resulting in unwanted byproducts.[2] Similarly, the boronic acid coupling partner can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1]

  • Reactivity of the C-F Bond: While typically less reactive than C-Br or C-I bonds, the C-F bond in electron-deficient systems can sometimes be activated, leading to complex reaction mixtures.

Q2: I am observing very low to no product yield. What are the first troubleshooting steps I should take?

A2: When faced with low or no product yield, a systematic approach is crucial. Begin by verifying the fundamentals of your reaction setup:

  • Reagent Integrity: Ensure all reagents, especially the boronic acid/ester, palladium catalyst, and base, are pure and dry. Solvents should be anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[1]

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are often sensitive to air.[1] Confirm that your reaction vessel was thoroughly purged with an inert gas (e.g., argon or nitrogen) and that this atmosphere is maintained throughout the reaction.

  • Catalyst Activation: If you are using a Pd(II) precatalyst such as Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[3] Inefficient reduction can halt the catalytic cycle before it begins. Consider using a pre-activated Pd(0) source or a more advanced precatalyst.

Q3: How can I control the selectivity between N-arylation and O-arylation?

A3: The chemoselectivity between N- and O-arylation of hydroxypyridines is a known challenge and can be influenced by several factors:

  • Catalyst System: In some cases, the choice of metal catalyst can direct the selectivity. For instance, copper-based catalysts have been used to achieve selective N- and O-arylation of hydroxypyridines.

  • Base: The choice of base can play a critical role. In metal-free arylations of pyridin-2-ones, different organic bases have been shown to selectively promote either N- or O-arylation.[4] A thorough screening of bases is recommended.

  • Ligand: The ligand coordinated to the metal center can influence the steric and electronic environment of the catalyst, thereby affecting which atom of the hydroxypyridine preferentially reacts.

  • Protecting Groups: To avoid ambiguity, one potential strategy is to protect the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the cross-coupling reaction, forcing the reaction to occur at a different position if desired, and then deprotecting it in a subsequent step.

Q4: What are the most common side products, and how can I minimize their formation?

A4: Common side products in the cross-coupling of this compound include:

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced.[5] To minimize this, ensure your reaction is thoroughly degassed and consider using a Pd(0) source.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often exacerbated by aqueous bases and high temperatures.[1] Using fresh, high-purity boronic acid or more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[5]

  • Defluorination: The displacement of the fluorine atom can be suppressed by using milder reaction conditions, including lower temperatures and weaker bases.[2] Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, outcompeting the slower defluorination pathway.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Action
Inactive CatalystUse a fresh batch of palladium catalyst. Consider using a more robust precatalyst (e.g., a Buchwald G3 or G4 precatalyst). Ensure the reaction is rigorously degassed.[5]
Inefficient Oxidative AdditionFor challenging substrates, oxidative addition can be the rate-limiting step.[6] Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos) to accelerate this step.[5]
Poor Reagent SolubilityThe reaction mixture must be homogeneous for efficient catalysis. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF) to ensure all components are dissolved.
Suboptimal BaseThe base is crucial for activating the boronic acid.[7] Screen a variety of bases, including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7] K₃PO₄ is often effective in challenging couplings.[5]
Issue 2: Formation of Significant Side Products
Side Product Troubleshooting Action
Homocoupling of Boronic AcidThoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas for an extended period before adding the catalyst. Use a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) source.
ProtodeboronationUse a boronic acid pinacol ester instead of the free boronic acid. Minimize the amount of water in the reaction or use anhydrous conditions if possible. Use a milder base and the lowest effective temperature.
DefluorinationLower the reaction temperature. Screen weaker bases (e.g., K₂CO₃ instead of K₃PO₄). Use a catalyst system with a bulky, electron-rich ligand to promote faster cross-coupling over defluorination.[2]

Data Presentation: Recommended Catalyst Systems

The selection of an appropriate catalyst system is critical for success. The following tables summarize recommended starting points for different types of cross-coupling reactions based on literature for challenging pyridine substrates.

Table 1: Suzuki-Miyaura Coupling Recommendations

Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110A robust system for many challenging couplings.[8]
Pd₂(dba)₃XPhosK₃PO₄Dioxane80-110Bulky, electron-rich ligand effective for difficult substrates.
Pd(dppf)Cl₂(none)K₂CO₃Dioxane/H₂O90-100A good general starting point for many Suzuki reactions.[2]
Pd(PPh₃)₄(none)Na₂CO₃Toluene/EtOH/H₂O80-100A classic catalyst, may be less effective for this substrate.

Table 2: Buchwald-Hartwig Amination Recommendations

Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃RuPhosNaOtBuToluene80-110Highly active for a broad range of amines.[9]
Pd(OAc)₂BrettPhosK₃PO₄Dioxane80-110Effective for coupling with primary amines.
Pd₂(dba)₃XantphosCs₂CO₃Dioxane90-120A bidentate ligand that can be effective in certain cases.

Table 3: Sonogashira Coupling Recommendations

Palladium SourceCopper SourceLigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₂Cl₂CuI(none)Et₃N/DIPATHF or DMFRT - 60Classic conditions, may require heating for less reactive substrates.[3]
Pd(OAc)₂CuIPPh₃Et₃NDMFRT - 80A common and versatile system.
PdCl₂(MeCN)₂(none)(none)PiperidineToluene80-100Example of copper-free conditions.

Experimental Protocols

The following are generalized starting protocols. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time will likely be necessary for this specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[8]

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.[8]

  • Add the degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1-0.2 M solution) and any aqueous component via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for 4-24 hours.

  • Monitor the reaction progress by a suitable method such as TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., RuPhos, 4 mol%), and base (e.g., NaOtBu, 1.2-2.0 equiv.) to an oven-dried reaction vessel.

  • Add the this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%) under an inert atmosphere.[3]

  • Add the amine base (e.g., triethylamine or diisopropylamine, 2-5 equiv.).[3]

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or heat as required (e.g., 25-80 °C) for 3-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield reagent_check 1. Reagent Integrity Check - Fresh Catalyst/Ligand? - Dry & Degassed Solvent? - Anhydrous Base? start->reagent_check atmosphere_check 2. Inert Atmosphere Check - Proper Degassing? - Maintained under Ar/N2? reagent_check->atmosphere_check Reagents OK catalyst_screen 3. Catalyst/Ligand Screening - Try Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) - Use Pre-activated Pd(0) Source atmosphere_check->catalyst_screen Atmosphere OK base_solvent_screen 4. Base & Solvent Optimization - Screen Bases (K3PO4, Cs2CO3) - Vary Solvent System (Dioxane, Toluene, DMF) catalyst_screen->base_solvent_screen No Improvement success Reaction Optimized catalyst_screen->success Improvement Seen temp_check 5. Temperature Adjustment - Incrementally Increase Temperature - Monitor for Decomposition base_solvent_screen->temp_check Still Low Yield base_solvent_screen->success Improvement Seen temp_check->success Improvement Seen

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L_n (Active Catalyst) pdi_complex R-Pd(II)L_n-X pd0->pdi_complex R-X oxidative_addition Oxidative Addition pdi_r_rprime R-Pd(II)L_n-R' pdi_complex->pdi_r_rprime R'-B(OR)2 + Base transmetalation Transmetalation pdi_r_rprime->pd0 product R-R' (Product) pdi_r_rprime->product reductive_elimination Reductive Elimination reactants R-X + R'-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation start Select Cross-Coupling Type suzuki Suzuki-Miyaura (Ar-B(OR)2) start->suzuki sonogashira Sonogashira (Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig (Amine) start->buchwald suzuki_cat Pd(OAc)2/SPhos Pd(dppf)Cl2 suzuki->suzuki_cat Catalyst System sono_cat Pd(PPh3)2Cl2/CuI sonogashira->sono_cat Catalyst System buch_cat Pd2(dba)3/RuPhos Pd(OAc)2/BrettPhos buchwald->buch_cat Catalyst System

Caption: A decision tree for initial catalyst selection based on reaction type.

References

Minimizing byproduct formation in reactions with 2-Fluoro-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Fluoro-6-hydroxypyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

A1: The most prevalent issue in reactions involving this compound is the formation of regioisomeric products during substitution reactions, particularly alkylation. This arises from the tautomerism between the 2-hydroxypyridine and 2-pyridone forms. Consequently, reaction at two different sites is possible, leading to a mixture of N-substituted and O-substituted products. Other potential byproducts can include dimerization of the starting material or byproducts from subsequent reactions like palladium-catalyzed cross-couplings (e.g., homocoupling or dehalogenation).

Q2: How can I control the selectivity between N-alkylation and O-alkylation?

A2: The selectivity between N- and O-alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. Generally, N-alkylation is favored under conditions that promote the dissociation of the pyridone salt into ions, while O-alkylation is favored under conditions where the salt is more covalent or when using "harder" alkylating agents. For instance, using sodium or potassium salts in polar aprotic solvents like DMF often favors N-alkylation. Conversely, using silver salts in less polar solvents like benzene has been reported to favor O-alkylation.[1] Phase-transfer catalysis can also be employed to enhance N-alkylation selectivity.

Q3: Are there any specific conditions that have been shown to be highly selective for N-alkylation of substituted 2-pyridones?

A3: Yes, a mild and regioselective N-alkylation of various 2-pyridones has been achieved using aqueous micellar conditions.[2] The use of a surfactant like Tween 20 in water can significantly favor N-alkylation for a range of substrates and alkylating agents.[2] For example, reactions of 5-bromo-2-pyridone with benzyl halides in a Tween 20/water system have shown high conversions and N/O ratios of up to >19:1.[2]

Q4: What are potential side reactions in palladium-catalyzed cross-coupling reactions with this compound?

A4: In palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, common side reactions can include:

  • Homocoupling: The coupling of two molecules of the organometallic reagent or two molecules of the halide.

  • Dehalogenation: The replacement of the fluorine atom with a hydrogen atom.

  • Protodeborylation (in Suzuki coupling): The replacement of the boronic acid or ester group with a hydrogen atom.

  • Catalyst deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.

Careful optimization of the catalyst system, ligands, base, and reaction conditions is crucial to minimize these side reactions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation Reactions (Mixture of N- and O-Alkylated Products)

Possible Causes:

  • Inappropriate Base/Solvent Combination: The choice of base and solvent significantly impacts the ionic character of the pyridone salt, which in turn influences the nucleophilicity of the nitrogen versus the oxygen atom.

  • Nature of the Alkylating Agent: "Hard" alkylating agents (e.g., dimethyl sulfate) tend to favor O-alkylation, while "softer" agents (e.g., benzyl bromide) can favor N-alkylation.

  • Reaction Temperature: Temperature can affect the equilibrium between the tautomers and the reaction rates at each site.

Solutions:

  • For Preferential N-Alkylation:

    • Use a strong, non-coordinating base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile.

    • Consider using phase-transfer catalysis (PTC) with a quaternary ammonium salt in a biphasic system.

    • Employ an aqueous micellar system (e.g., Tween 20/water) which has been shown to favor N-alkylation for substituted 2-pyridones.[2]

  • For Preferential O-Alkylation:

    • Use a silver salt (e.g., Ag₂CO₃) in a non-polar solvent like benzene or toluene.

    • Employ a "harder" alkylating agent.

Issue 2: Dimerization of this compound

Possible Cause:

  • Strongly Basic Conditions: Under certain basic conditions, phenoxide-like species can undergo oxidative coupling to form dimers. While less common for pyridones, it can be a consideration, especially with certain catalysts or oxidants present.

Solutions:

  • Use Milder Bases: Opt for weaker bases like potassium carbonate over stronger bases like sodium hydride if dimerization is suspected.

  • Control Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Data Presentation

Table 1: Regioselectivity of Alkylation of Substituted 2-Pyridones in an Aqueous Micellar System [2]

Entry2-Pyridone SubstrateAlkylating AgentBaseN/O RatioIsolated Yield of N-alkylated Product (%)
15-Bromo-2-pyridoneBenzyl bromidei-Pr₂NEt>19:194
25-Bromo-2-pyridone4-Methoxybenzyl bromidei-Pr₂NEt17:194
35-Bromo-2-pyridone4-Nitrobenzyl bromidei-Pr₂NEt12:190
45-Bromo-2-pyridonen-Propyl iodideK₂CO₃>19:191
53-Nitro-2-pyridonen-Propyl iodideK₂CO₃>19:185
65-Chloro-2-pyridonen-Propyl iodideK₂CO₃>19:190

Note: Reactions with benzyl halides were conducted at room temperature in 2% Tween 20/water. Reactions with n-propyl iodide were conducted at 70°C in 2% Tween 20/water.

Experimental Protocols

Key Experiment: Selective N-Alkylation of a Substituted 2-Pyridone in an Aqueous Micellar System [2]

Materials:

  • Substituted 2-pyridone (e.g., 5-Bromo-2-pyridone)

  • Alkylating agent (e.g., Benzyl bromide)

  • Base (e.g., Diisopropylethylamine, i-Pr₂NEt)

  • Tween 20

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a reaction vial, add the substituted 2-pyridone (1.0 equiv), Tween 20 (2% w/w relative to water), and deionized water.

  • Stir the mixture at room temperature until the 2-pyridone is fully dissolved.

  • Add the base (e.g., i-Pr₂NEt, 2.0 equiv) to the solution.

  • Add the alkylating agent (e.g., Benzyl bromide, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-alkylated product.

  • Determine the N/O ratio of the crude product by ¹H NMR analysis.

Visualizations

Byproduct_Formation This compound This compound 2-Fluoro-6-pyridone 2-Fluoro-6-pyridone This compound->2-Fluoro-6-pyridone Tautomerism Alkylation_Conditions Alkylation_Conditions 2-Fluoro-6-pyridone->Alkylation_Conditions N-Alkylated_Product N-Alkylated_Product Alkylation_Conditions->N-Alkylated_Product Favored by: - Polar aprotic solvent - K₂CO₃, Cs₂CO₃ - Phase Transfer Catalysis O-Alkylated_Byproduct O-Alkylated_Byproduct Alkylation_Conditions->O-Alkylated_Byproduct Favored by: - Non-polar solvent - Ag₂CO₃ - 'Hard' alkylating agents

Caption: Factors influencing N- vs. O-alkylation of this compound.

Troubleshooting_Workflow start Alkylation Reaction of This compound check_selectivity Poor N/O Selectivity? start->check_selectivity high_yield_N High Yield of N-Alkylated Product check_selectivity->high_yield_N No adjust_conditions Adjust Reaction Conditions check_selectivity->adjust_conditions Yes option_N For N-Alkylation: - Use K₂CO₃ in DMF - Try aqueous micellar system adjust_conditions->option_N option_O For O-Alkylation: - Use Ag₂CO₃ in Toluene adjust_conditions->option_O

Caption: Troubleshooting workflow for poor regioselectivity in alkylation reactions.

References

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2-Fluoro-6-hydroxypyridine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound at an industrial scale?

A1: The most prevalent and scalable method for synthesizing this compound is through the hydrolysis of a di-substituted pyridine precursor. The two main viable starting materials for this route are 2,6-difluoropyridine or 2-chloro-6-fluoropyridine. The hydrolysis is typically carried out using a strong base like sodium hydroxide or potassium hydroxide. While solvent-based processes using DMSO or tertiary alcohols have been described, for large-scale production, aqueous-based systems are often preferred to mitigate environmental and safety concerns.[1][2]

Q2: What is the primary tautomeric form of this compound, and how does it impact analysis and reactivity?

A2: this compound exists in a tautomeric equilibrium with 2-fluoro-6-pyridone. In the solid phase and in polar solvents, the pyridone form is generally favored.[3] This is crucial for analytical characterization, as techniques like NMR and IR spectroscopy will reflect the structure of the predominant tautomer under the measurement conditions. For reactivity, the presence of the pyridone tautomer influences the nucleophilic and electrophilic sites of the molecule.

Q3: Are there any specific safety precautions to consider when scaling up this synthesis?

A3: Yes, several safety measures are critical. The hydrolysis reaction can be exothermic, necessitating careful temperature control, especially during the addition of reagents in large-scale reactors. When using precursors like 2,6-difluoropyridine, it's important to handle them in a well-ventilated area, as they can be volatile and toxic. The use of strong bases like NaOH or KOH requires appropriate personal protective equipment (PPE). If operating under pressure at elevated temperatures, a properly rated and maintained pressure vessel is mandatory.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Reaction Yield Incomplete hydrolysis of the starting material.- Increase reaction temperature and/or time. - Increase the concentration or equivalents of the base. - Ensure efficient mixing to overcome phase transfer limitations if the starting material has low aqueous solubility.[1]
Side reactions or product degradation.- Lower the reaction temperature to minimize the formation of byproducts. - Ensure the reaction is performed under an inert atmosphere if oxidation is a concern.
Incomplete Reaction Insufficient base or inadequate temperature.- Verify the molar equivalents of the base. For dichlorinated impurities in the starting material, more base may be required.[2] - Confirm that the internal reactor temperature is reaching the target, as the rate of hydrolysis is significantly affected by temperature.[2]
Product Purity Issues Presence of unreacted starting material.- Optimize the reaction conditions (temperature, time, base concentration) for complete conversion. - Employ an efficient purification method, such as recrystallization or chromatography.
Formation of byproducts.- Analyze the impurity profile to identify the byproducts and adjust reaction conditions accordingly. - For instance, if over-reaction or degradation is observed, consider milder conditions.
Difficult Product Isolation Product is highly soluble in the reaction mixture.- Adjust the pH of the reaction mixture to the isoelectric point of this compound to minimize its solubility before filtration.[1] - Perform a solvent exchange to a solvent in which the product is less soluble.
Formation of an emulsion during workup.- Add a brine wash to break the emulsion. - Centrifugation can also be effective at a larger scale.

Experimental Protocols

Illustrative Protocol for Hydrolysis of 2,6-Difluoropyridine

This protocol is a generalized procedure based on the synthesis of similar hydroxypyridines and should be optimized for specific laboratory and scale-up conditions.

  • Reactor Setup: Charge a suitable reactor with water and potassium hydroxide flakes. Stir until all the solid has dissolved.

  • Reagent Addition: Heat the potassium hydroxide solution to the desired reaction temperature (e.g., 100-130°C).[1]

  • Reaction: Slowly add 2,6-difluoropyridine to the heated solution. Maintain the temperature and stir vigorously for several hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture. Carefully adjust the pH with a strong acid (e.g., concentrated HCl) to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hydroxypyridine Synthesis

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Fluoro-6-trifluoromethylpyridineaq. NaOHNone1001347.3 (area %)[1]
2-Fluoro-6-trifluoromethylpyridineaq. KOHNone1002.2>99[1]
2-Chloro-6-trifluoromethylpyridineaq. NaOHNone1504High[2]
2-Chloro-pyridineaq. KOHt-amyl alcoholRefluxNot specified92[4]

Note: The data presented is for structurally related compounds and serves as a guide for the synthesis of this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactor_setup Reactor Setup: Charge with water and KOH start->reactor_setup heating Heat to 100-130°C reactor_setup->heating reagent_addition Slowly add 2,6-Difluoropyridine heating->reagent_addition reaction Stir and maintain temperature for several hours reagent_addition->reaction monitoring Monitor reaction by HPLC/GC reaction->monitoring monitoring->reaction Incomplete workup Cool and adjust pH monitoring->workup Complete isolation Filter, wash, and dry product workup->isolation end End isolation->end troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_conversion Check reaction conversion by HPLC/GC start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complete_conversion Complete Conversion check_conversion->complete_conversion High increase_temp_time Increase temperature and/or reaction time incomplete_conversion->increase_temp_time increase_base Increase base equivalents incomplete_conversion->increase_base check_workup Review workup and isolation procedure complete_conversion->check_workup solution Improved Yield increase_temp_time->solution increase_base->solution optimize_ph Optimize pH for precipitation check_workup->optimize_ph solvent_exchange Consider solvent exchange check_workup->solvent_exchange optimize_ph->solution solvent_exchange->solution

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 2-Fluoro-6-hydroxypyridine and 2-Chloro-6-hydroxypyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Halogenated pyridines, in particular, are privileged scaffolds due to their versatile reactivity in a multitude of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related and commercially available pyridinone derivatives: 2-fluoro-6-hydroxypyridine and 2-chloro-6-hydroxypyridine.

This document aims to equip researchers, medicinal chemists, and process development scientists with the necessary data to make informed decisions when selecting between these two reagents. The comparison will delve into their physicochemical properties, tautomeric equilibria, and relative performance in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for representative reactions are provided.

Physicochemical Properties and Tautomerism

The reactivity of this compound and 2-chloro-6-hydroxypyridine is intrinsically linked to their electronic properties and their existence in a tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. In solution, the pyridone tautomer is generally favored, a factor that significantly influences the electrophilicity of the C2 position.

It is important to note that both this compound and 2-chloro-6-hydroxypyridine predominantly exist in their pyridone tautomeric forms in most solvents. This equilibrium favors the pyridone form due to the aromaticity of the ring and the strength of the C=O bond. The tautomeric equilibrium can be influenced by the solvent, with polar solvents further favoring the pyridone form.

Below is a table summarizing the key physicochemical properties of the two compounds.

PropertyThis compound2-Chloro-6-hydroxypyridine
Molecular Formula C₅H₄FNOC₅H₄ClNO
Molecular Weight 113.09 g/mol 129.54 g/mol
CAS Number 50543-23-216879-02-0
Predicted pKa 6.63 ± 0.10[1]7.95 ± 0.20 (for 2-chloro-6-hydroxypurine, a related structure)[2]
Tautomerism Exists in equilibrium with 6-fluoro-2(1H)-pyridinoneExists in equilibrium with 6-chloro-2(1H)-pyridinone

The lower predicted pKa of this compound suggests it is a slightly stronger acid than its chloro-analogue. This is consistent with the higher electronegativity of fluorine, which increases the acidity of the N-H bond in the predominant pyridone tautomer.

Caption: Tautomeric equilibrium of the title compounds.

Reactivity Comparison

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for the functionalization of electron-deficient aromatic rings. In this reaction, the reactivity of the leaving group is a key factor. For pyridyl systems, the general order of reactivity for halogens is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom.

A direct comparison of the reactivity of 2-fluoropyridine and 2-chloropyridine with sodium ethoxide in ethanol revealed that the fluoro derivative reacts 320 times faster than the chloro derivative. While this data is for the parent pyridines, the principle holds for the 6-hydroxy substituted analogues. The electron-withdrawing nature of the fluorine atom makes the C2 position of this compound significantly more electrophilic and thus more susceptible to nucleophilic attack compared to its chloro counterpart.

Reaction TypeSubstrateNucleophileConditionsProductYieldReference
SNAr 2-FluoropyridineNaOEtEtOH2-Ethoxypyridine- (Rate constant comparison)[3]
SNAr 2-ChloropyridineNaOEtEtOH2-Ethoxypyridine- (320x slower than fluoro)[3]
SNAr 2-Fluoro-6-substituted PyridineMorpholineK₂CO₃, DMF, 80 °C2-Morpholino-6-substituted PyridineGood to Excellent[4]
SNAr 2-Chloro-6-substituted PyridineVarious AminesVarious2-Amino-6-substituted PyridineModerate to Good[4]

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • To a solution of the 2-halo-6-hydroxypyridine (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 equiv).

  • The reaction mixture is stirred at an elevated temperature (typically 80-150 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-amino-6-hydroxypyridine derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In this reaction, the reactivity order of aryl halides is typically I > Br > Cl >> F. This is due to the bond dissociation energies of the carbon-halogen bond, which is the key factor in the oxidative addition step to the palladium(0) catalyst.

Consequently, 2-chloro-6-hydroxypyridine is expected to be more reactive in Suzuki-Miyaura couplings than this compound. The C-F bond is generally unreactive under standard Suzuki conditions, often requiring specialized ligands and harsher reaction conditions for activation. Therefore, for Suzuki couplings, 2-chloro-6-hydroxypyridine is the preferred substrate.

While no direct side-by-side comparative studies for these exact substrates were found, the established principles of Suzuki-Miyaura coupling strongly support the superior reactivity of the chloro-derivative.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura 2-Chloropyridine derivativeArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High[5]
Suzuki-Miyaura 2-Fluoropyridine derivativeArylboronic acidRequires specialized conditions---Lower (generally)[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the 2-chloro-6-hydroxypyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system (e.g., dioxane/water, toluene/water, or DMF) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography to yield the coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for the formation of C-N bonds, often employed when SNAr reactions are not feasible. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide in the Buchwald-Hartwig amination is dependent on the C-X bond strength, with the general trend being I > Br > Cl.

Therefore, 2-chloro-6-hydroxypyridine is generally a more suitable substrate for Buchwald-Hartwig amination than this compound. The C-F bond is significantly less reactive in the oxidative addition step of the catalytic cycle. While amination of some activated aryl fluorides is possible, it typically requires more forcing conditions and specialized catalyst systems.

Reaction TypeSubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Buchwald-Hartwig 2-Chloropyridine derivativeVarious aminesPd₂(dba)₃ / XPhosNaOtBuToluene100Good to Excellent[7]
Buchwald-Hartwig 2-Fluoropyridine derivativeVarious aminesRequires specialized, highly active catalystsStronger basesHigher TempsGenerally lower[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, LHMDS, 1.2-1.5 equiv).

  • Add the 2-chloro-6-hydroxypyridine (1.0 equiv) and the amine (1.0-1.2 equiv).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor its progress.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • The combined organic phases are washed, dried, and concentrated.

  • Purification of the crude material by column chromatography provides the desired aminated product.

Logical Workflow for Reactivity Comparison

G start Reactant Selection: This compound vs. 2-Chloro-6-hydroxypyridine reaction_type Desired Transformation? start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr suzuki Suzuki-Miyaura Coupling (C-C) reaction_type->suzuki C-C Coupling buchwald Buchwald-Hartwig Amination (C-N) reaction_type->buchwald C-N Coupling fluoro_reco Recommendation: This compound (Higher Reactivity) snar->fluoro_reco chloro_reco Recommendation: 2-Chloro-6-hydroxypyridine (Higher Reactivity) suzuki->chloro_reco buchwald->chloro_reco fluoro_rationale Rationale: - Higher electronegativity of F - Faster nucleophilic attack (RDS) - Milder reaction conditions often possible fluoro_reco->fluoro_rationale chloro_rationale Rationale: - Weaker C-Cl vs. C-F bond - Faster oxidative addition to Pd(0) - More established protocols chloro_reco->chloro_rationale

References

Comparative analysis of different synthetic routes to 2-Fluoro-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-fluoro-6-hydroxypyridine, a valuable building block in medicinal chemistry and materials science, can be approached through several strategic pathways. The presence of both a fluorine atom and a hydroxyl group on the pyridine ring offers unique properties for derivatization and biological activity. This guide provides a comparative analysis of the most plausible synthetic routes to this target molecule, complete with experimental data, detailed protocols for key transformations, and a visual representation of the synthetic strategies.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches:

  • Nucleophilic Aromatic Substitution on a Dihalogenated Precursor: This strategy involves the selective replacement of one halogen on a 2,6-dihalopyridine with a hydroxyl or protected hydroxyl group.

  • Hydrolysis of a Methoxy Precursor: A common and often high-yielding method involving the cleavage of a methyl ether to reveal the desired hydroxyl group.

  • Halogen Exchange followed by Hydroxylation: This multi-step approach involves first introducing the fluorine atom via a halogen exchange reaction, followed by the introduction of the hydroxyl group.

The following table summarizes the key quantitative data for these synthetic routes, drawing from established chemical principles and analogous syntheses reported in the literature.

Route Starting Material Key Intermediates Key Reactions Reported Yield (%) Reaction Conditions Ref.
1 2,6-Difluoropyridine-Selective mono-hydrolysisModerate to Good (inferred)Aqueous base (e.g., KOH), elevated temperatures[1]
2 2-Fluoro-6-methoxypyridine-Ether hydrolysisGood to Excellent (inferred)Strong acid (e.g., HBr, HCl) or Lewis acid (e.g., BBr₃)[1]
3 2,6-Dichloropyridine2-Bromo-6-chloropyridine, 2-Bromo-6-fluoropyridineHalogen exchange (Br for Cl), Halogen exchange (F for Br), HydroxylationGood (multi-step)1. PBr₃/POBr₃; 2. KF/HF; 3. Hydrolysis[2][3]

Detailed Experimental Protocols

Route 1: Selective Mono-hydrolysis of 2,6-Difluoropyridine

This route offers a direct approach from a commercially available starting material. The key challenge lies in achieving selective mono-hydrolysis to avoid the formation of 2,6-dihydroxypyridine.

Experimental Protocol (Hypothetical, based on analogous reactions[1]):

  • Reaction Setup: To a solution of 2,6-difluoropyridine (1.0 eq) in a suitable high-boiling solvent such as DMSO or NMP is added a solution of potassium hydroxide (1.0-1.2 eq) in water.

  • Reaction Conditions: The reaction mixture is heated to 100-150 °C and monitored by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to a pH of ~7. The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Advantages:

  • Direct conversion from a readily available starting material.

Disadvantages:

  • Potential for over-reaction to form 2,6-dihydroxypyridine.

  • Requires careful control of reaction conditions to achieve selectivity.

Route 2: Hydrolysis of 2-Fluoro-6-methoxypyridine

This is a robust and widely used method for the deprotection of methoxy groups to yield hydroxyl groups on aromatic rings.

Experimental Protocol (Based on analogous reactions[1]):

  • Reaction Setup: 2-Fluoro-6-methoxypyridine (1.0 eq) is dissolved in a strong acid, such as 48% aqueous hydrobromic acid or concentrated hydrochloric acid.

  • Reaction Conditions: The solution is heated to reflux (typically 100-120 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled and carefully neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is then extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product can be purified by crystallization or column chromatography.

Advantages:

  • Generally high-yielding and reliable.

  • The starting material, 2-fluoro-6-methoxypyridine, can be synthesized from 2,6-dichloropyridine.

Disadvantages:

  • Requires the synthesis of the methoxy precursor.

  • Use of strong, corrosive acids at high temperatures.

Route 3: From 2,6-Dichloropyridine via Halogen Exchange and Hydroxylation

This multi-step route provides flexibility and can be advantageous if 2,6-dichloropyridine is a more accessible starting material.

Experimental Protocol (Multi-step):

Step 3a: Synthesis of 2-Bromo-6-fluoropyridine from 2,6-Dibromopyridine

A documented method involves the reaction of 2,6-dibromopyridine with potassium fluoride in the presence of a phase-transfer catalyst like 18-crown-6. The reaction is heated under vacuum, and the product is distilled off.

Step 3b: Hydroxylation of 2-Bromo-6-fluoropyridine (Hypothetical)

  • Reaction Setup: 2-Bromo-6-fluoropyridine (1.0 eq) is dissolved in a suitable solvent mixture, for example, dioxane and water. A palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) are added, followed by a strong base (e.g., NaOH or KOH).

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon) at a temperature ranging from 80 to 120 °C for several hours.

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Advantages:

  • Starts from a potentially cheaper and more available starting material (2,6-dichloropyridine).

  • Allows for the introduction of different functionalities through the bromo-intermediate.

Disadvantages:

  • Multi-step synthesis can lead to lower overall yield.

  • May require the use of expensive transition metal catalysts and ligands.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes to this compound.

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 A1 2,6-Difluoropyridine B1 This compound A1->B1 Selective mono-hydrolysis A2 2-Fluoro-6-methoxypyridine B2 This compound A2->B2 Ether hydrolysis A3 2,6-Dichloropyridine B3 2-Bromo-6-fluoropyridine A3->B3 Halogen Exchange C3 This compound B3->C3 Hydroxylation

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow cluster_route1 Route 1 Workflow cluster_route2 Route 2 Workflow r1_start Start: 2,6-Difluoropyridine r1_react Reaction: + aq. KOH Heat (100-150°C) r1_start->r1_react r1_workup Work-up: Acidification, Extraction r1_react->r1_workup r1_purify Purification: Column Chromatography r1_workup->r1_purify r1_product Product: This compound r1_purify->r1_product r2_start Start: 2-Fluoro-6-methoxypyridine r2_react Reaction: + HBr (aq) Reflux r2_start->r2_react r2_workup Work-up: Neutralization, Extraction r2_react->r2_workup r2_purify Purification: Crystallization or Column Chromatography r2_workup->r2_purify r2_product Product: This compound r2_purify->r2_product

Caption: Key steps in the experimental workflows for Routes 1 and 2.

Conclusion

The synthesis of this compound can be accomplished through several viable routes. The choice of the optimal synthetic pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities regarding handling specific reagents and purification techniques.

  • Route 2 (Hydrolysis of 2-Fluoro-6-methoxypyridine) appears to be the most reliable and potentially highest-yielding method, provided the starting material is accessible.

  • Route 1 (Selective Mono-hydrolysis of 2,6-Difluoropyridine) is the most direct but may require careful optimization to ensure selectivity.

  • Route 3 (From 2,6-Dichloropyridine) offers a flexible, albeit longer, alternative that may be economically advantageous for large-scale production.

Further research and process development would be necessary to optimize the reaction conditions for each route to maximize yield and purity for the specific needs of the researcher or organization.

References

Validating the Structure of 2-Fluoro-6-hydroxypyridine Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For small molecules such as 2-Fluoro-6-hydroxypyridine, a substituted pyridine with potential applications in medicinal chemistry, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights but can often be insufficient for unambiguous structure determination, especially when isomers are possible. Two-dimensional (2D) NMR techniques, by correlating nuclear spins through bonds, offer a powerful and definitive method for elucidating the precise connectivity of atoms within a molecule.

This guide provides a comprehensive comparison of standard 2D NMR techniques for the structural validation of this compound. We will delve into the experimental protocols and data interpretation for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. While experimental spectra for this compound are not publicly available, this guide will utilize a closely related analogue, 2-chloro-6-methylpyridine, to illustrate the principles and workflow of structural elucidation by 2D NMR. The presented data and methodologies are directly translatable to the analysis of this compound.

Comparison of 2D NMR Techniques for Structural Elucidation

The combination of COSY, HSQC, and HMBC experiments provides a complete picture of the proton and carbon framework of a molecule. Each technique offers a unique piece of the structural puzzle.

2D NMR TechniqueInformation ProvidedApplication to this compound (Analog Example)
COSY Shows correlations between protons that are coupled to each other, typically through two or three bonds (2JHH, 3JHH).Identifies neighboring protons on the pyridine ring, establishing the connectivity of the proton spin system.
HSQC Reveals one-bond correlations between protons and their directly attached carbons (1JCH).Assigns each proton signal to its corresponding carbon atom in the pyridine ring.
HMBC Displays correlations between protons and carbons over multiple bonds, typically two or three bonds (2JCH, 3JCH).Confirms the overall carbon framework and the relative positions of substituents by showing long-range H-C connectivities.

Experimental Data for Structural Validation (Illustrative Example: 2-Chloro-6-methylpyridine)

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for our illustrative analogue.

Table 1: ¹H and ¹³C NMR Data of 2-Chloro-6-methylpyridine in CDCl₃

Position¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (ppm)
37.15d7.7123.5
47.55t7.7139.0
57.05d7.7118.9
6-CH₃2.50s-24.5
2---159.0
6---150.0

Table 2: Key 2D NMR Correlations for 2-Chloro-6-methylpyridine

ExperimentKey CorrelationsInterpretation
COSY H-3 with H-4H-4 with H-5Confirms the H-3, H-4, H-5 spin system on the pyridine ring.
HSQC H-3 with C-3H-4 with C-4H-5 with C-5H-6-CH₃ with C-6-CH₃Unambiguously assigns the protonated carbons.
HMBC H-3 with C-2, C-4, C-5H-4 with C-2, C-3, C-5, C-6H-5 with C-3, C-4, C-6H-6-CH₃ with C-5, C-6Establishes the connectivity of the entire carbon skeleton and the positions of the chloro and methyl substituents.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are general and may require optimization based on the specific instrument and sample concentration.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound (e.g., this compound) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectrum Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.

3. COSY (Correlation Spectroscopy) Experiment:

  • Use a standard COSY pulse sequence (e.g., cosygp).

  • Set the spectral width in both dimensions to cover all proton signals.

  • Acquire a sufficient number of scans (e.g., 2-4) for each increment.

  • Typically, 256-512 increments in the indirect dimension (t₁) are collected.

  • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

4. HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Set the ¹H spectral width as determined from the ¹H spectrum.

  • Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

  • Optimize the delay for one-bond coupling (¹JCH), typically around 145 Hz.

  • Acquire 2-8 scans per increment and 256-512 increments in the ¹³C dimension.

5. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

  • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

  • Optimize the long-range coupling delay for an average ⁿJCH of 8-10 Hz.

  • Acquire 4-16 scans per increment and 256-512 increments in the ¹³C dimension.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the 2D NMR experiments and the key correlations used for the structural validation of a substituted pyridine.

experimental_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Sample Compound in Deuterated Solvent H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

2D NMR Experimental Workflow.

structural_correlations C2 C2 C3 C3 H3 H3 H3->C2 HMBC H3->C3 HSQC C4 C4 H3->C4 HMBC H4 H4 H3->H4 COSY C5 C5 H3->C5 HMBC H4->C2 HMBC H4->C4 HSQC H5 H5 H4->H5 COSY C6 C6 H4->C6 HMBC H5->C3 HMBC H5->C4 HMBC H5->C5 HSQC H5->C6 HMBC Substituent Sub Substituent->C5 HMBC Substituent->C6 HMBC

Key 2D NMR Correlations for a Substituted Pyridine.

Alternative Methodologies for Structural Elucidation

While 2D NMR is a powerful tool, other analytical techniques can provide complementary information for structural validation.

  • X-ray Crystallography: Provides the most definitive three-dimensional structure of a molecule in the solid state. However, it requires the growth of high-quality single crystals, which is not always feasible.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer clues about the molecular structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Comparing the efficacy of 2-Fluoro-6-hydroxypyridine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pyridine-based scaffolds represents a significant strategy in modern medicinal chemistry, enhancing the pharmacological profiles of these derivatives. This guide provides a comparative overview of the efficacy of selected fluorinated pyridine derivatives in biological assays, with a focus on their anticancer properties. The data presented herein is compiled from various studies to offer a broader perspective on their potential as therapeutic agents.

Comparative Efficacy of Fluorinated Pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various fluorinated pyridine derivatives against common human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented. Lower IC50 values indicate higher potency. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Pyridine-ureaMCF-7 (Breast)0.22[1]
2 Pyridine-ureaMCF-7 (Breast)1.88[1]
3 Spiro-oxindole pyridineCaco-2 (Colorectal)7.83[2]
4 Spiro-oxindole pyridineHepG-2 (Liver)8.42[2]
5 Pyrazolo-pyridineHeLa (Cervical)6.4[3]
6 Pyrazolo-naphthyridineMCF-7 (Breast)2.03[3]
7 DihydropyridineHeLa (Cervical)53.47[4]
8 DihydropyridineMCF-7 (Breast)38.71[4]

Experimental Protocols

The data presented in this guide were primarily generated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours. A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Many pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt pathway is a frequently targeted pathway in cancer therapy.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates Fluoropyridine 2-Fluoro-6-hydroxypyridine Derivative (Inhibitor) Fluoropyridine->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of a fluoropyridine derivative.

The workflow for evaluating the efficacy of these compounds typically involves a series of in vitro and in vivo assays.

Experimental_Workflow Synthesis Compound Synthesis Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening Mechanism Mechanism of Action Studies (e.g., Western Blot) Screening->Mechanism InVivo In Vivo Animal Models Mechanism->InVivo Clinical Preclinical & Clinical Trials InVivo->Clinical

Caption: A typical experimental workflow for anticancer drug discovery.

References

Benchmarking different catalysts for Suzuki coupling with 2-Fluoro-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for this purpose, valued for its broad functional group tolerance and high yields.[1][2] This guide provides a comprehensive benchmark of various palladium and nickel-based catalyst systems for the Suzuki coupling of 2-fluoro-6-hydroxypyridine, a crucial heterocyclic building block in medicinal chemistry. The following sections detail experimental protocols, present a comparative analysis of catalyst performance, and offer insights into optimizing this challenging transformation.

Performance Benchmark of Catalytic Systems

The choice of catalyst, ligand, and reaction conditions significantly impacts the yield and efficiency of the Suzuki coupling of this compound. Below is a summary of the performance of various catalytic systems, compiled from literature sources. It is important to note that direct, side-by-side comparisons under identical conditions are often unavailable, and the data presented here is aggregated from studies with similar substrates to provide a strong indication of expected performance.[3][4]

Catalyst SystemLigandBaseSolventTemperature (°C)Arylboronic AcidYield (%)Reference
Palladium-Based Systems
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)80-100Phenylboronic acid85[4]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)80-1004-Methylphenylboronic acid82[4]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)80-1004-Methoxyphenylboronic acid88[4]
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane65-100Hetero(aryl) boronic acids5-89[5][6]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂ORoom Temp - 110Aryl chloridesHigh[7][8]
Pd₂(dba)₃2-(Dicyclohexylphosphino)biphenylK₃PO₄DioxaneRoom TempAryl bromides95-99[8]
Nickel-Based Systems
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene100Arylboronic acidsHigh[9]
Ni(II)-NHC PrecatalystIPrK₂CO₃Acetonitrile503-Chloropyridine81[10]
Ni(COD)₂ / IPrIPrK₃PO₄Dioxane80Aryl chloridesHigh[9]

Note: Yields are highly dependent on the specific arylboronic acid used and the precise reaction conditions. The data above serves as a representative guide.[11]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducibility and success in Suzuki-Miyaura coupling reactions. Below are general yet detailed procedures for both conventional and microwave-assisted reactions, which can be adapted for the specific coupling of this compound.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).[3]

  • Catalyst Addition: Add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and any additional ligand to the flask.[3]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[12]

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water, 5-10 mL) via syringe.[11]

  • Reaction: Stir the mixture at the desired temperature (from room temperature to reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then brine.[11]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[11]

Microwave-Assisted Suzuki Coupling Protocol

Microwave-assisted synthesis can significantly reduce reaction times and often leads to cleaner reaction profiles and higher yields.[13]

  • Reaction Setup: To a microwave synthesis vial equipped with a stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2 - 1.5 equivalents), the palladium catalyst (0.5 - 5 mol%), and the base (2.0 - 3.0 equivalents).[13]

  • Solvent Addition: Add the chosen degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.[13]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[13]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, filtered, and washed with water and brine. The organic layer is then dried and concentrated, and the product is purified by column chromatography.[13]

Catalyst System Considerations

Palladium Catalysts: Palladium-based catalysts are the most widely used for Suzuki-Miyaura couplings due to their high efficiency and functional group tolerance.[14]

  • Traditional Phosphine Ligands: Catalysts like Pd(PPh₃)₄ are readily available and effective for a range of substrates.[4]

  • Buchwald Ligands: Bulky, electron-rich phosphine ligands developed by Stephen Buchwald, such as SPhos and XPhos, have shown exceptional reactivity, especially for challenging substrates like heteroaryl halides.[7][15] These ligands often allow for lower catalyst loadings and milder reaction conditions.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines, offering high stability and reactivity, particularly in the coupling of sterically hindered or electronically challenging substrates.[16][17]

Nickel Catalysts: As a more earth-abundant and less expensive alternative to palladium, nickel catalysis has gained significant attention.[18] Nickel catalysts can be particularly effective for the coupling of aryl chlorides and other less reactive electrophiles.[9][10] However, nickel-catalyzed reactions can sometimes be more sensitive to reaction conditions and may require careful optimization.[19]

Visualizing the Process

To further clarify the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

G cluster_workflow Experimental Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Solvent & Reagent Addition Solvent & Reagent Addition Inert Atmosphere->Solvent & Reagent Addition Heating & Stirring Heating & Stirring Solvent & Reagent Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Purification Purification Work-up->Purification Product Product Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

References

Navigating the Synthesis of 2-Fluoro-6-hydroxypyridine: A Comparative Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Fluoro-6-hydroxypyridine, a valuable building block in medicinal chemistry, can be synthesized through various routes, each with its own kinetic profile. This guide provides an objective comparison of the reaction kinetics for the synthesis of this compound, supported by experimental data from analogous reactions and established principles of nucleophilic aromatic substitution.

Due to the limited availability of direct kinetic studies on the synthesis of this compound, this guide will draw comparisons from the well-documented synthesis of the structurally similar 2-hydroxy-6-trifluoromethylpyridine. The principles of nucleophilic aromatic substitution (SNAr) reactions on halopyridines will also be leveraged to provide a comprehensive analysis. The primary synthetic route discussed is the hydrolysis of a corresponding 2,6-dihalopyridine precursor.

Comparative Analysis of Reaction Kinetics

The synthesis of 2-hydroxypyridine derivatives from their corresponding 2-halopyridines is a classic example of nucleophilic aromatic substitution. The reaction rate is significantly influenced by the nature of the leaving group (the halogen) and the reaction conditions, particularly temperature.

Generally, in SNAr reactions, the reactivity of the leaving group follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex.[1][2] Therefore, the hydrolysis of 2,6-difluoropyridine is expected to be kinetically more favorable than that of 2-chloro-6-fluoropyridine or 2,6-dichloropyridine under similar conditions.

Experimental data from the synthesis of 2-hydroxy-6-trifluoromethylpyridine supports this trend. The hydrolysis of 2-fluoro-6-trifluoromethylpyridine proceeds readily with aqueous base at temperatures ranging from 80°C to 130°C.[3] In contrast, the hydrolysis of 2-chloro-6-trifluoromethylpyridine often requires more forcing conditions, such as higher temperatures (around 150°C) and pressure, to achieve comparable reaction rates and yields.[4]

The following table summarizes the reaction conditions and outcomes for the synthesis of 2-hydroxy-6-trifluoromethylpyridine, which serves as a model for the synthesis of this compound.

Starting MaterialReagentsTemperature (°C)Time (h)Conversion/Yield (%)Reference
2-Fluoro-6-trifluoromethylpyridineaq. KOH801347.3[3]
2-Fluoro-6-trifluoromethylpyridineaq. KOH100291.0[3]
2-Fluoro-6-trifluoromethylpyridineaq. KOH100498.6[3]
2-Chloro-6-trifluoromethylpyridineaq. NaOH150 (autogenous pressure)6.373 (isolated yield)[4]
2-Chloro-6-trifluoromethylpyridineaq. KOH150 (autogenous pressure)1+92 (isolated yield)[4]

Key Kinetic Insights:

  • Leaving Group Effect: The data strongly suggests that the fluoro-substituted pyridine is significantly more reactive towards hydrolysis than the chloro-substituted analogue. The reaction with the fluoro-compound proceeds at lower temperatures and for shorter durations to achieve high conversions.

  • Temperature Dependence: The rate of hydrolysis is highly dependent on temperature. For the hydrolysis of 2-fluoro-6-trifluoromethylpyridine, increasing the temperature from 80°C to 100°C leads to a dramatic increase in the reaction rate, with the reaction nearing completion in just a few hours at the higher temperature.[3]

  • Base Selection: While both sodium hydroxide and potassium hydroxide can be used, potassium hydroxide appears to be more effective in some cases.[4]

Experimental Protocols

Below are detailed methodologies for the synthesis of 2-hydroxy-6-trifluoromethylpyridine, which can be adapted for the synthesis of this compound.

Method 1: Hydrolysis of 2-Fluoro-6-trifluoromethylpyridine

Materials:

  • 2-Fluoro-6-trifluoromethylpyridine

  • Potassium hydroxide (KOH)

  • Water

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • A solution of potassium hydroxide is prepared by dissolving the required amount in water in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

  • 2-Fluoro-6-trifluoromethylpyridine is added to the aqueous base.

  • The resulting two-phase solution is heated to the desired temperature (e.g., 100°C) with vigorous stirring.

  • The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

Method 2: High-Pressure Hydrolysis of 2-Chloro-6-trifluoromethylpyridine

Materials:

  • 2-Chloro-6-trifluoromethylpyridine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • High-pressure reactor (e.g., Parr reactor)

  • HPLC pump

  • Stirrer

Procedure:

  • 2-Chloro-6-trifluoromethylpyridine is charged to a high-pressure reactor.

  • The reactor is sealed and pressure-tested.

  • The reactor is heated to the desired temperature (e.g., 150°C).

  • An aqueous solution of sodium hydroxide or potassium hydroxide is added to the reactor via an HPLC pump over a period of time.

  • The reaction mixture is maintained at the set temperature and stirred for a specified duration (e.g., 1-4 hours).

  • After the reaction is complete, the mixture is cooled.

  • The product is isolated by acidification, filtration, washing, and drying as described in Method 1.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis and the key relationships between reactants and products.

Synthesis_Workflow cluster_fluoro Route 1: From 2,6-Difluoropyridine cluster_chloro Route 2: From 2-Chloro-6-fluoropyridine A 2,6-Difluoropyridine B Hydrolysis (aq. Base, Heat) A->B C This compound B->C D 2-Chloro-6-fluoropyridine E Hydrolysis (aq. Base, High Temp/Pressure) D->E F This compound E->F

Caption: Alternative synthetic routes to this compound.

Caption: Energy profile comparing the hydrolysis of fluoro- and chloro-pyridines.

Conclusion

The synthesis of this compound is most efficiently achieved through the hydrolysis of a 2,6-dihalopyridine precursor. A kinetic analysis, based on analogous reactions and the principles of SNAr, strongly indicates that starting from 2,6-difluoropyridine offers a significant kinetic advantage over using 2-chloro-6-fluoropyridine or 2,6-dichloropyridine. The higher reactivity of the C-F bond in this context allows for milder reaction conditions, shorter reaction times, and potentially higher yields. For researchers and professionals in drug development, prioritizing synthetic routes that leverage the enhanced reactivity of fluorinated precursors can lead to more efficient and cost-effective production of this valuable intermediate. Further kinetic studies on the direct synthesis of this compound would be beneficial to quantify these differences more precisely.

References

A Comparative Guide to the Characterization of 2-Fluoro-6-hydroxypyridine Impurities by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization of impurities in 2-Fluoro-6-hydroxypyridine, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, present comparative data, and offer insights into the strengths and limitations of various approaches.

Comparison of Analytical Techniques

LC-MS has become an indispensable tool in pharmaceutical development for the identification and quantification of impurities.[1] Its high sensitivity and selectivity make it particularly suitable for detecting trace-level impurities that may not be detectable by other methods.[2][3] While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and cost-effective method for routine analysis, it lacks the specificity of mass spectrometry.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, but it is generally limited to volatile and thermally stable compounds.[3]

FeatureLC-MSHPLC-UVGC-MS
Selectivity Very HighModerate to HighVery High
Sensitivity High (ng to pg levels)Moderate (µg to ng levels)Very High (pg to fg levels)
Compound Applicability Wide range of polar and non-polar compoundsChromophore-containing compoundsVolatile and thermally stable compounds
Structural Information Provides molecular weight and fragmentation dataLimited to UV spectrumProvides fragmentation patterns
Cost HighLow to ModerateModerate to High
Complexity HighLow to ModerateModerate

Hypothetical Impurity Profile of this compound

To illustrate the capabilities of LC-MS, a hypothetical impurity profile for this compound was generated based on potential synthetic routes and forced degradation studies. Forced degradation studies are a critical component of drug development, helping to identify potential degradation products and establish the stability of a drug substance.[6]

ImpurityProposed StructureRetention Time (min)Observed m/z [M+H]⁺
Impurity A 2,6-dihydroxypyridine3.5112.0399
Impurity B 2-Fluoro-6-methoxypyridine5.2128.0511
Impurity C Dimer of this compound8.1225.0628
Impurity D Oxidized Product4.3128.0202

This data is for illustrative purposes only.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1.0 mg/mL stock solution of the this compound reference standard in methanol.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to obtain a final concentration of 1.0 mg/mL.

  • Forced Degradation:

    • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH.

    • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Neutralize with 1 mL of 0.1 M HCl.

    • Oxidation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

LC-MS Method
  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Waters XBridge C18, 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6545 Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 120 V.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Scan Range: m/z 50-1000.

Visualizing the Workflow and Logic

To better understand the process of impurity characterization, the following diagrams illustrate the experimental workflow and the logical steps involved in identifying an unknown impurity.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A This compound Sample B Forced Degradation (Acid, Base, Oxidation) A->B C Sample Dilution B->C D LC Separation C->D Injection E MS Detection (Full Scan) D->E F MS/MS Fragmentation E->F G Peak Detection & Integration F->G Data Acquisition H Molecular Formula Generation G->H I Structure Elucidation H->I J Impurity Identification I->J

Experimental Workflow for Impurity Characterization

G A Unknown Peak Detected in LC Chromatogram B Determine Accurate Mass from Full Scan MS A->B D Acquire MS/MS Spectrum A->D C Generate Potential Molecular Formulas B->C F Propose Putative Structure C->F E Analyze Fragmentation Pattern D->E E->F G Confirm with Reference Standard (if available) F->G

References

A Comparative Guide to the Quantum Mechanical Calculations of Pyridinone Tautomers: Insights from 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

The equilibrium between the aromatic enol form (2-hydroxypyridine) and the lactam form (2-pyridone) is a classic case of tautomerism that has been the subject of numerous theoretical and experimental studies.[1][2][3] The relative stability of these tautomers is delicately balanced and highly sensitive to the surrounding environment, including solvent polarity.[4][5] In the gas phase, the 2-hydroxypyridine tautomer is generally favored, albeit by a small energy difference.[1][6] Conversely, in polar solvents and the solid state, the more polar 2-pyridone form predominates.[5]

Computational Methodologies for Tautomer Analysis

A variety of quantum mechanical methods have been employed to investigate the 2-hydroxypyridine/2-pyridone tautomeric system. These range from semi-empirical methods to more rigorous ab initio and density functional theory (DFT) calculations. The choice of computational level and basis set significantly impacts the accuracy of the predicted energy differences and molecular properties.

Experimental Protocols:

The computational studies referenced in this guide typically follow a general workflow:

  • Geometry Optimization: The molecular geometries of both tautomers are optimized to find the lowest energy conformation. This is a critical step as the relative energies are highly dependent on the molecular structure.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE), which is an important correction to the total electronic energy.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Modeling: To simulate the effect of a solvent, various solvation models can be applied, such as the Polarizable Continuum Model (PCM).

Commonly used levels of theory include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals such as B3LYP, CAM-B3LYP, and M06-2X.[1][7][8] Basis sets employed range from the minimal STO-3G to larger, more flexible sets like 6-311++G(d,p) and aug-cc-pVDZ.[1][9]

Quantitative Data Comparison

The following tables summarize key quantitative data from computational and experimental studies on the 2-hydroxypyridine/2-pyridone tautomeric equilibrium.

Table 1: Calculated Relative Energies of 2-Hydroxypyridine and 2-Pyridone in the Gas Phase

Computational MethodBasis SetΔE (kcal/mol)aFavored TautomerReference
B3LYP6-311++G -0.24 to -0.722-Pyridone[1]
CAM-B3LYP6-311++G0.05 to 0.432-Hydroxypyridine[1]
M06-2X6-311++G 1.2 to 2.152-Hydroxypyridine[1]
CCSD6-311++G1.2 to 2.152-Hydroxypyridine[1]
MP2/6-31+G//MP2/6-31+G ---[7]
Ab initio (combined effects)--0.32-Pyridone[9]

a A positive ΔE indicates that 2-hydroxypyridine is more stable.

Table 2: Experimental and Calculated Dipole Moments

TautomerSolventCalculated Dipole Moment (Debye)Experimental Dipole Moment (Debye)Reference
2-HydroxypyridineCyclohexane1.65-[4]
2-PyridoneCyclohexane5.29-[4]
2-HydroxypyridineChloroform1.83-[4]
2-PyridoneChloroform5.97-[4]
2-Pyridone--4.26[5]

Visualizing Tautomerism and Computational Workflows

Diagrams are essential for visualizing the relationships between tautomers and understanding the computational processes involved.

Tautomerism T1 2-Hydroxypyridine (enol form) TS Transition State T1->TS ΔE_fwd T2 2-Pyridone (lactam form) T2->TS ΔE_rev TS->T2

Caption: Tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

ComputationalWorkflow cluster_setup Initial Setup cluster_calc Quantum Mechanical Calculations cluster_analysis Analysis start Define Tautomers method Select Method & Basis Set start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation (Confirm Minima & ZPVE) geom_opt->freq_calc energy_calc Single-Point Energy freq_calc->energy_calc compare Compare Relative Energies energy_calc->compare properties Calculate Properties (Dipole Moment, etc.) compare->properties

Caption: A generalized workflow for quantum mechanical calculations of tautomers.

Conclusion

The tautomerism of 2-hydroxypyridine and 2-pyridone serves as an excellent case study for the application of quantum mechanical calculations in understanding molecular behavior. The choice of computational method and the inclusion of environmental effects are paramount for obtaining results that are consistent with experimental observations. While specific data for 2-fluoro-6-hydroxypyridine is not presented here, the methodologies and principles outlined provide a robust starting point for its investigation. Researchers can adapt these computational protocols to explore the tautomeric landscapes of other substituted pyridinones, aiding in the rational design of molecules with desired properties for various applications, including drug development.

References

A Comparative Guide to Cross-Reactivity of 2-Fluoro-6-hydroxypyridine Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 2-fluoro-6-hydroxypyridine analogs. Due to a lack of publicly available cross-reactivity data for this specific class of compounds, this document outlines a comprehensive, hypothetical study design. It includes a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), templates for data presentation, and visualizations to clarify the experimental workflow and the principles of cross-reactivity.

The core of this guide is a proposed competitive ELISA, a common and effective method for determining the cross-reactivity of small molecules (haptens) like this compound. In this assay, various analogs would compete with a labeled form of the primary hapten for binding to a specific antibody. The degree of competition is inversely proportional to the signal produced, allowing for the quantification of cross-reactivity.

Data Presentation: A Template for Comparative Analysis

Effective data presentation is crucial for interpreting cross-reactivity studies. The following table is a template for summarizing the quantitative results from a competitive ELISA. The key metric, the half-maximal inhibitory concentration (IC50), represents the concentration of an analog required to inhibit 50% of the maximum signal. Cross-reactivity is then calculated relative to the primary hapten (this compound).

Table 1: Hypothetical Cross-Reactivity of this compound Analogs

CompoundAnalog StructureIC50 (nM)Cross-Reactivity (%)*
This compound[Structure of primary hapten]10100
Analog A (e.g., 2-Chloro-6-hydroxypyridine)[Structure of Analog A]5020
Analog B (e.g., 6-hydroxypyridine)[Structure of Analog B]2005
Analog C (e.g., 2-Fluoro-pyridine)[Structure of Analog C]>1000<1
Negative Control (Unrelated Compound)[Structure of Control]>10000<0.1

*Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100

Experimental Protocols

A robust and well-defined protocol is essential for obtaining reliable and reproducible cross-reactivity data. The following is a detailed methodology for a competitive ELISA designed to assess the cross-reactivity of this compound analogs.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagent Preparation:

  • Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Primary Antibody: Rabbit anti-2-fluoro-6-hydroxypyridine polyclonal antibody, diluted in Assay Buffer. The optimal dilution needs to be determined via titration.

  • HRP-Conjugated Secondary Antibody: Goat anti-rabbit IgG-HRP, diluted in Assay Buffer according to the manufacturer's instructions.

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA), diluted to 1-10 µg/mL in Coating Buffer.

  • Standards and Analogs: Prepare a stock solution of this compound and each analog in a suitable solvent (e.g., DMSO) and then serially dilute in Assay Buffer to create a range of concentrations.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

2. ELISA Plate Coating:

  • Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • In a separate dilution plate, add 50 µL of the primary antibody dilution to each well.

  • Add 50 µL of the standard or analog dilutions to the corresponding wells.

  • Incubate for 1 hour at room temperature to allow the antibody to bind to the free hapten.

  • Transfer 100 µL of the antibody-hapten mixture from the dilution plate to the corresponding wells of the coated and blocked ELISA plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with Wash Buffer.

5. Detection:

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

6. Signal Development and Measurement:

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

7. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

  • Determine the IC50 value for the primary hapten and each analog from their respective inhibition curves.

  • Calculate the percent cross-reactivity for each analog using the formula provided in the data table caption.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the underlying principles of the cross-reactivity assessment.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Antigen Conjugate p2 Block Non-specific Binding Sites p1->p2 Incubate & Wash r2 Add Mixture to Coated Plate p2->r2 Transfer Mixture r1 Pre-incubate Primary Antibody with Analogs/Standards r1->r2 d1 Add HRP-conjugated Secondary Antibody r2->d1 Incubate & Wash d2 Add TMB Substrate d1->d2 Incubate & Wash d3 Add Stop Solution d2->d3 end Data Analysis: Calculate IC50 & %CR d3->end Measure Absorbance at 450 nm

Caption: Workflow for the competitive ELISA to determine cross-reactivity.

Cross_Reactivity_Principle cluster_high_cr High Cross-Reactivity cluster_low_cr Low Cross-Reactivity Analog_H Analog (High Affinity) Antibody_H Antibody Analog_H->Antibody_H Binds Strongly Antigen_Plate_H Coated Antigen Antibody_H->Antigen_Plate_H Less Binding Signal_H Low Signal Antigen_Plate_H->Signal_H Analog_L Analog (Low Affinity) Antibody_L Antibody Analog_L->Antibody_L Binds Weakly Antigen_Plate_L Coated Antigen Antibody_L->Antigen_Plate_L More Binding Signal_L High Signal Antigen_Plate_L->Signal_L

A Comparative Guide to Overcoming the "2-Pyridyl Problem" in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of molecules containing a 2-substituted pyridine motif is a frequent necessity. This structural unit is a cornerstone of many pharmaceuticals, agrochemicals, and functional materials. However, its synthesis via standard transition-metal-catalyzed cross-coupling reactions is notoriously challenging, a difficulty widely referred to as the "2-pyridyl problem."[1] This guide provides a comparative analysis of various cross-coupling methodologies developed to circumvent this issue, offering quantitative data, detailed experimental protocols, and process visualizations to aid in selecting the most effective synthetic strategy.

The primary challenges in coupling 2-pyridyl nucleophiles stem from two main issues. First, the lone pair on the pyridine nitrogen can chelate to the palladium catalyst, forming a stable, inactive palladacycle that inhibits catalytic turnover. Second, in the widely used Suzuki-Miyaura coupling, the key 2-pyridylboronic acid reagents are often unstable and highly susceptible to protodeboronation, where the carbon-boron bond is cleaved, leading to low yields and poor reproducibility.[1][2]

To address these limitations, various alternative strategies have been developed, focusing on more stable nucleophilic partners or optimized catalytic systems. This guide compares the performance of traditional Suzuki-Miyaura couplings using advanced ligands and boron reagents against alternative methods such as the Negishi, Kumada, and Stille reactions.

The "2-Pyridyl Problem": Catalyst Inhibition

The core issue involves the unwanted interaction between the 2-pyridyl substrate and the metal catalyst, which can sequester the active catalytic species.

Catalyst inhibition by 2-pyridyl nitrogen.

Quantitative Performance Comparison

The following tables summarize the performance of various cross-coupling methods for the synthesis of 2-arylpyridines. Data has been compiled from multiple literature sources to showcase yields obtained under optimized conditions for each methodology.

Table 1: Suzuki-Miyaura Coupling of 2-Pyridyl Boron Reagents

The Suzuki-Miyaura reaction's success with 2-pyridyl substrates is highly dependent on the stability of the boron reagent and the choice of ligand.[3][4] Using stabilized boronate esters or salts with highly active, sterically hindered phosphine ligands can provide good to excellent yields.[3][4]

Entry2-Pyridyl NucleophileAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Lithium triisopropyl 2-pyridylboronate4-Bromotoluene1% Pd₂(dba)₃ / 3% P(t-Bu)₂MeKFDioxane1101894
2Lithium triisopropyl 2-pyridylboronate2-Bromotoluene1% Pd₂(dba)₃ / 3% P(t-Bu)₂MeKFDioxane1101885
36-MeO-pyridyl-2-boronic esterBromobenzene3% Pd-phosphine oxide complexCs₂CO₃i-PrOH901891
46-Cl-pyridyl-2-boronic ester4-Bromoanisole3% Pd-phosphine oxide complexCsFi-PrOH901875

Data sourced from multiple references.[3][4]

Table 2: Negishi Coupling of 2-Pyridylzinc Reagents

The Negishi coupling, utilizing more stable and reliable 2-pyridylzinc reagents, often proceeds at lower temperatures and demonstrates broad functional group tolerance, including esters, ketones, and free N-H groups.[5][6]

Entry2-Pyridyl NucleophileAryl HalideCatalyst / LigandSolventTemp (°C)Time (h)Yield (%)
12-Pyridylzinc pivalateMethyl 4-chlorobenzoate2% Pd₂(dba)₃ / 4% XPhosTHF801695
22-Pyridylzinc pivalate4-Chloroacetophenone2% Pd₂(dba)₃ / 4% XPhosTHF801693
32-Pyridylzinc bromide (dioxane)2-Bromo-6-methoxypyridine2% Pd(OAc)₂ / 4% SPhosTHF651695
42-Pyridylzinc bromide (dioxane)4-Bromo-N,N-dimethylaniline2% Pd(OAc)₂ / 4% SPhosTHF651694

Data sourced from Colombe et al., 2013.[5][7]

Table 3: Kumada Coupling of 2-Pyridyl Grignard Reagents

Kumada coupling employs readily available Grignard reagents. The use of specialized secondary phosphine oxide (SPO) ligands has been shown to be critical for achieving high yields, as common phosphine and NHC ligands are often ineffective.[8]

Entry2-Pyridyl NucleophileAryl HalideCatalyst / LigandSolventTemp (°C)Time (h)Yield (%)
12-Pyridylmagnesium bromide4-Bromoanisole2% Pd₂(dba)₃ / 8% (1-Ad)₂P(O)HTHF602094
22-Pyridylmagnesium bromide1-Bromo-4-(trifluoromethyl)benzene2% Pd₂(dba)₃ / 8% (1-Ad)₂P(O)HTHF602091
32-Pyridylmagnesium bromide2-Bromothiophene2% Pd₂(dba)₃ / 8% (1-Ad)₂P(O)HTHF602085
44-MeO-2-pyridylmagnesium bromide4-Bromobenzonitrile2% Pd₂(dba)₃ / 8% (1-Ad)₂P(O)HTHF602084

Data sourced from Ackermann et al., 2010.[8]

Table 4: Stille Coupling of 2-Pyridylstannane Reagents

While highly effective and tolerant of many functional groups, the Stille coupling's primary drawback is the toxicity of organotin reagents and byproducts.[9][10]

Entry2-Pyridyl NucleophileElectrophileCatalyst / AdditiveSolventTemp (°C)Time (h)Yield (%)
12-(Tributylstannyl)pyridineIodobenzenePd(PPh₃)₄ / CuIDMF8012~90 (Typical)
22-(Tributylstannyl)pyridine4-IodotoluenePdCl₂(PPh₃)₂Toluene11024~85 (Typical)
32-(Tributylstannyl)pyridineVinyl triflatePd(dppf)Cl₂ / LiClDMF4060~70-80 (Typical)

Yields are representative based on general literature knowledge for Stille couplings.[9][10][11]

Experimental Workflow & Protocols

The successful execution of these cross-coupling reactions requires careful attention to inert atmosphere techniques and reagent preparation.

A typical experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of Lithium triisopropyl 2-pyridylboronate[3]

  • Reagents: Aryl halide (0.25 mmol, 1.0 equiv), lithium triisopropyl 2-pyridylboronate (0.375 mmol, 1.5 equiv), potassium fluoride (KF, 0.75 mmol, 3.0 equiv), Pd₂(dba)₃ (0.0025 mmol, 1.0 mol%), P(t-Bu)₂Me (0.0075 mmol, 3.0 mol%).

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, KF, Pd₂(dba)₃, and P(t-Bu)₂Me.

    • Cap the tube with a rubber septum, then evacuate and backfill with argon (repeat twice).

    • Add 1,4-dioxane (0.75 mL) via syringe.

    • Add the lithium triisopropyl 2-pyridylboronate.

    • Replace the septum with a Teflon screw cap, seal the tube, and heat the mixture to 110 °C.

    • Stir for the specified time until the starting material is consumed (monitored by GC).

    • After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through Celite, and concentrated.

    • The residue is purified by column chromatography on silica gel.

Protocol 2: Negishi Coupling of 2-Pyridylzinc Pivalate[5]
  • Reagents: Aryl halide (1.0 mmol, 1.0 equiv), 2-pyridylzinc pivalate (1.3 mmol, 1.3 equiv), Pd₂(dba)₃ (0.02 mmol, 2.0 mol%), XPhos (0.04 mmol, 4.0 mol%).

  • Procedure:

    • In a glovebox, add the aryl halide, 2-pyridylzinc pivalate, Pd₂(dba)₃, and XPhos to a vial.

    • Add anhydrous THF (4 mL).

    • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

    • Place the vial in a preheated aluminum block at the specified temperature (e.g., 80 °C).

    • Stir for 16 hours.

    • After cooling, the reaction is quenched with saturated aqueous ammonium chloride.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

    • The product is purified by column chromatography.

Protocol 3: Kumada Coupling of 2-Pyridylmagnesium Bromide[9]
  • Reagents: Aryl halide (1.0 mmol, 1.0 equiv), 2-pyridylmagnesium bromide solution (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2.0 mol%), di(1-adamantyl)phosphine oxide ((1-Ad)₂P(O)H, 0.08 mmol, 8.0 mol%).

  • Procedure:

    • In a flame-dried Schlenk flask under argon, prepare a suspension of Pd₂(dba)₃ and (1-Ad)₂P(O)H in THF (1.0 mL). Stir for 10 minutes at room temperature.

    • Add the aryl halide, followed by additional THF (1.0 mL).

    • Add the 2-pyridylmagnesium bromide solution dropwise.

    • Heat the reaction mixture to 60 °C and stir for 20 hours.

    • Cool the reaction to 0 °C and quench by slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 4: Stille Coupling of 2-(Tributylstannyl)pyridine[10][12]
  • Reagents: Aryl iodide (1.0 equiv), 2-(tributylstannyl)pyridine (1.1 equiv), Pd(PPh₃)₄ (5 mol%), anhydrous DMF or toluene.

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the aryl iodide and 2-(tributylstannyl)pyridine.

    • Dissolve the reagents in anhydrous, degassed solvent (e.g., DMF).

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction and quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate tin salts.

    • Filter the mixture through Celite, washing with ethyl acetate.

    • The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated.

    • Purification is performed by column chromatography.

Conclusion

While the Suzuki-Miyaura coupling is a powerful tool, its application to 2-pyridyl substrates is fraught with challenges. The data clearly indicates that alternative methodologies offer more robust and reliable solutions.

  • Negishi Coupling stands out for its broad functional group tolerance and mild reaction conditions, making it highly suitable for complex molecule synthesis. The development of air-stable solid zinc reagents further enhances its practicality.[5][7]

  • Kumada Coupling , when paired with specialized SPO ligands, provides an excellent and high-yielding route using readily accessible Grignard reagents, though its functional group tolerance is more limited.[8]

  • Stille Coupling offers high yields and excellent functional group compatibility, but the toxicity of tin compounds is a significant deterrent for many applications, particularly in pharmaceutical development.[10]

  • Advanced Suzuki-Miyaura methods, using stabilized boron reagents and highly active catalysts, can overcome the traditional limitations, but often require more specialized and costly starting materials.[3]

The choice of method will ultimately depend on the specific substrate, required functional group tolerance, and practical considerations such as reagent availability, cost, and toxicity. For complex, functionalized targets, the Negishi coupling often represents the most versatile and reliable approach to overcoming the "2-pyridyl problem."

References

Safety Operating Guide

Safe Disposal of 2-Fluoro-6-hydroxypyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the proper disposal of 2-Fluoro-6-hydroxypyridine, ensuring compliance and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling. Based on available safety data for the compound and its structural analogs, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the material you are using before handling and disposal.

Key Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Essential Precautionary Measures:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][3]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][3][4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 50543-23-2--INVALID-LINK--
Molecular Formula C₅H₄FNO--INVALID-LINK--
Molecular Weight 113.09 g/mol --INVALID-LINK--
Melting Point 125-130 °C--INVALID-LINK--

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is mandatory to ensure the safety of laboratory personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.

2. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a compatible material (e.g., high-density polyethylene) and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[5]

  • Do not use combustible materials like paper towels to clean up the initial spill.

  • Once absorbed, collect the material using non-sparking tools and place it in the designated hazardous waste container.[3]

  • The spill area should then be decontaminated with a suitable cleaning agent.

4. Final Disposal:

  • Disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[2]

  • It is often recommended to burn the chemical waste in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not dispose of this chemical down the drain or in regular trash.[5]

  • Follow all local, state, and federal regulations regarding hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Is there a spill? C->D E Absorb with Inert Material (e.g., Vermiculite) D->E Yes G Store Waste Container in a Designated Secure Area D->G No F Collect Spill Residue with Non-Sparking Tools E->F F->C H Arrange for Pickup by a Licensed Waste Disposal Service G->H I End: Proper Disposal via Chemical Incineration H->I

References

Personal protective equipment for handling 2-Fluoro-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-6-hydroxypyridine

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the available safety data for this compound and best practices for handling substituted pyridines.

Hazard Summary

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Due to its chemical structure as a substituted pyridine, it should be handled with caution in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3]

Personal Protective Equipment (PPE) Recommendations

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical safety goggles with side shields or a face shield.[4][5]Nitrile or neoprene gloves. For extensive handling or potential for spills, butyl rubber gloves are recommended.[2][6]Laboratory coat, fully buttoned.[2][6]Not generally required if handled in a certified chemical fume hood.[7]
Conducting Reactions Chemical safety goggles and a face shield.[5]Nitrile or neoprene gloves. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[2]Chemical-resistant laboratory coat or apron over a standard lab coat.[7]Not generally required if handled in a certified chemical fume hood.
Handling Spills Chemical safety goggles and a face shield.[7]Butyl rubber gloves are recommended for spill cleanup. Nitrile gloves are not recommended for handling significant spills of pyridine-like compounds.[6]Chemical-resistant suit or apron.For large spills or in poorly ventilated areas, a respirator with an appropriate organic vapor cartridge may be necessary.[6]
Waste Disposal Chemical safety goggles.[7]Nitrile or butyl rubber gloves.[7]Laboratory coat.[7]Not generally required if containers are sealed and handled properly in a well-ventilated area.

Below is a logical workflow for the selection and use of Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Use cluster_post Post-Handling start Start: Plan to handle This compound review_sds Review Safety Data Sheet (SDS) and Lab Protocols start->review_sds assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant select_ppe Select Appropriate PPE (Refer to Table) assess_hazards->select_ppe review_sds->assess_hazards don_ppe Don PPE Correctly select_ppe->don_ppe conduct_work Conduct Work in Fume Hood don_ppe->conduct_work decontaminate Decontaminate Work Area conduct_work->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

PPE Selection and Use Workflow

Operational and Disposal Plans

Standard Handling Procedure
  • Ventilation : Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation of vapors.[2][3]

  • PPE : Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Dispensing : When transferring or weighing the solid, use spark-proof tools and ensure proper grounding of equipment to prevent static discharge.[3]

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6] Keep the container tightly closed.[2][8]

  • Decontamination : After handling, wipe down the work area with an appropriate solvent, followed by washing with soap and water.

Spill Response
  • Small Spills : For small spills contained within a chemical fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[7] Do not use combustible materials.

  • Large Spills : In the event of a large spill, evacuate the immediate area and alert the laboratory supervisor or safety officer. Ensure the area is well-ventilated.[7]

  • Cleanup : Trained personnel wearing appropriate PPE (including butyl rubber gloves and potentially a respirator) should clean up the spill.[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

Waste Disposal

All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be treated as hazardous waste.

  • Collection : Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Storage : Store the waste container in a designated, cool, and well-ventilated area away from incompatible materials.

  • Disposal : Dispose of the hazardous waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[5] Do not dispose of it down the drain.

The following diagram outlines the step-by-step plan for the disposal of this compound waste.

Disposal_Plan cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generate Waste (e.g., contaminated gloves, excess reagent) collect_waste Collect in a Designated, Labeled Hazardous Waste Container start->collect_waste seal_container Securely Seal the Container collect_waste->seal_container store_waste Store in a Cool, Dry, Well-Ventilated Area seal_container->store_waste check_compatibility Ensure Segregation from Incompatible Materials store_waste->check_compatibility contact_disposal Contact Licensed Waste Disposal Service check_compatibility->contact_disposal package_transport Package for Transport According to Regulations contact_disposal->package_transport end End: Waste Disposed package_transport->end

Waste Disposal Plan

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.